1,1,3-Trimethyltetralin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85268-66-2 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
2,4,4-trimethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C13H18/c1-10-8-11-6-4-5-7-12(11)13(2,3)9-10/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
VULJSGSVMVSVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2C(C1)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,1,3-Trimethyltetralin via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1,1,3-trimethyltetralin, a substituted tetralin derivative of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of a key tertiary alcohol precursor via a Grignard reaction, followed by an acid-catalyzed intramolecular Friedel-Crafts alkylation to yield the target tetralin structure. This document details the experimental protocols, reaction mechanisms, and relevant data for this synthetic route.
Synthetic Strategy
The synthesis of this compound is proposed to proceed through a convergent two-step sequence. The initial step involves the synthesis of the precursor, 2,4-dimethyl-4-phenyl-2-pentanol. This is achieved through the nucleophilic addition of a phenyl Grignard reagent to a commercially available ketone. The subsequent and final step is the intramolecular Friedel-Crafts cyclization of this alcohol, promoted by a strong acid, to afford the desired this compound.
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dimethyl-4-phenyl-2-pentanol (Precursor)
This procedure outlines the synthesis of the tertiary alcohol precursor via the reaction of phenylmagnesium bromide with 4,4-dimethyl-2-pentanone.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 2.43 g | 0.10 |
| Bromobenzene | 157.01 | 15.7 g | 0.10 |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |
| 4,4-Dimethyl-2-pentanone | 114.19 | 11.4 g | 0.10 |
| Saturated NH4Cl solution | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
Grignard Reagent Formation: A dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (2.43 g, 0.10 mol). The apparatus is flame-dried under a stream of dry nitrogen and allowed to cool. A solution of bromobenzene (15.7 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is added to the dropping funnel. A small portion of the bromobenzene solution is added to the magnesium turnings to initiate the reaction. Once the reaction begins (as evidenced by cloudiness and gentle refluxing), the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 4,4-dimethyl-2-pentanone (11.4 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Work-up and Isolation: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 100 mL of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2,4-dimethyl-4-phenyl-2-pentanol can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
This procedure describes the acid-catalyzed intramolecular cyclization of the precursor alcohol to the final product.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,4-Dimethyl-4-phenyl-2-pentanol | 192.30 | 9.6 g | 0.05 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Dichloromethane | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with 2,4-dimethyl-4-phenyl-2-pentanol (9.6 g, 0.05 mol). The flask is cooled in an ice bath.
-
Cyclization: Concentrated sulfuric acid (50 mL) is added slowly and carefully to the alcohol with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is poured slowly into 200 g of crushed ice with stirring. The aqueous mixture is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product.
Reaction Mechanisms and Logical Relationships
The synthesis proceeds through two distinct and well-established reaction mechanisms: a Grignard reaction and an intramolecular Friedel-Crafts alkylation.
Caption: Key mechanistic steps in the synthesis of this compound.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis. Yields are illustrative and based on typical outcomes for these types of reactions.
Table 1: Reactant and Product Data for Step 1 (Precursor Synthesis)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Theoretical Yield (g) | Typical Yield (%) |
| Bromobenzene | C₆H₅Br | 157.01 | 15.7 | 0.10 | - | - |
| 4,4-Dimethyl-2-pentanone | C₇H₁₄O | 114.19 | 11.4 | 0.10 | - | - |
| 2,4-Dimethyl-4-phenyl-2-pentanol | C₁₃H₂₀O | 192.30 | - | - | 19.23 | 75-85 |
Table 2: Reactant and Product Data for Step 2 (Cyclization)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Theoretical Yield (g) | Typical Yield (%) |
| 2,4-Dimethyl-4-phenyl-2-pentanol | C₁₃H₂₀O | 192.30 | 9.6 | 0.05 | - | - |
| This compound | C₁₃H₁₈ | 174.28 | - | - | 8.71 | 80-90 |
Spectroscopic Data for this compound
The structural confirmation of the final product, this compound, is achieved through standard spectroscopic methods.
Table 3: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons: Multiplets in the range of δ 7.0-7.3 ppm. Methylene protons (C2 & C4): Multiplets between δ 1.5-2.8 ppm. Methyl protons (C1-gem-dimethyl & C3-methyl): Singlets and a doublet in the range of δ 1.0-1.4 ppm. |
| ¹³C NMR | Aromatic carbons: Signals in the range of δ 125-145 ppm. Quaternary carbons (C1 & C8a): Signals in the range of δ 35-45 ppm and δ 140-150 ppm respectively. Methylene carbons (C2 & C4): Signals in the range of δ 30-50 ppm. Methyl carbons: Signals in the range of δ 20-35 ppm. |
| Mass Spec. | Molecular Ion (M⁺): m/z = 174. Major Fragmentation Peaks: Loss of methyl (m/z = 159), and other characteristic fragments of the tetralin core. |
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to this compound. The methodology leverages fundamental and robust organic reactions, making it suitable for laboratory-scale synthesis. The provided protocols and data serve as a comprehensive guide for researchers engaged in the synthesis of substituted tetralins for applications in medicinal chemistry and drug discovery. Further optimization of reaction conditions may lead to improved yields and purity of the final product.
Spectroscopic Characterization of 1,1,3-Trimethyltetralin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3-Trimethyltetralin. Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on computational models and analysis of similar molecular structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 4H | Ar-H |
| ~2.9 | m | 1H | CH (C3) |
| ~2.8 | t | 2H | CH₂ (C4) |
| ~1.7 | m | 2H | CH₂ (C2) |
| ~1.3 | s | 6H | C(CH₃)₂ (C1) |
| ~1.1 | d | 3H | CHCH₃ (C3) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C (quaternary) |
| ~135 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~126 | Ar-CH |
| ~40 | C1 |
| ~35 | C3 |
| ~33 | C4 |
| ~30 | C(CH₃)₂ |
| ~25 | C2 |
| ~22 | CHCH₃ |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3020 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Strong | Aliphatic C-H stretch |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |
| ~1460 | Medium | CH₂ bend, CH₃ bend |
| ~1380, ~1365 | Medium | Gem-dimethyl bend |
| ~750 | Strong | Ortho-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 174 | 40 | [M]⁺ |
| 159 | 100 | [M - CH₃]⁺ |
| 145 | 20 | [M - C₂H₅]⁺ |
| 131 | 30 | [M - C₃H₇]⁺ |
| 117 | 15 | [M - C₄H₉]⁺ |
| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid): [1][2][3]
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.[2]
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of liquid this compound directly onto the ATR crystal.[2]
-
Acquire the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.[1]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.[4][5]
Sample Introduction: The sample is introduced via a gas chromatograph (GC) for separation and purification before entering the mass spectrometer.
Ionization:
-
Electron Energy: 70 eV.[4][7] This standard energy allows for reproducible fragmentation patterns and comparison with spectral libraries.[5]
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Mass Range: m/z 40-400.
-
Scan Rate: Dependant on the specific instrument and GC elution times.
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Postulated Mass Spectral Fragmentation of this compound
Caption: A plausible fragmentation pathway for this compound in EI-MS.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. Instrument Experimental Conditions | Mass Spectrometry Facility | Johns Hopkins University [sites.krieger.jhu.edu]
1,1,3-Trimethyltetralin: An Examination of A Niche Aromatic Hydrocarbon
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,3-Trimethyltetralin, a substituted derivative of tetralin, is an aromatic hydrocarbon with limited but specific appearances in chemical literature. While not as extensively studied or utilized as other isomers like 1,1,6-Trimethyltetralin, it holds potential as a chemical intermediate and a subject of interest in fragrance and materials science. This technical guide provides a comprehensive overview of the known properties, potential applications, and synthesis of this compound, drawing from available data and inferring possibilities based on related compounds.
Chemical and Physical Properties
This compound is a C13H18 hydrocarbon.[1] While extensive experimental data for this specific isomer is scarce, its fundamental properties can be summarized from supplier databases.
| Property | Value | Source |
| CAS Number | 85268-66-2 | Molbase |
| Molecular Formula | C13H18 | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| Synonyms | 1,1,3-Trimethyl-1,2,3,4-tetrahydronaphthalene, 1,2,3,4-tetrahydro-1,1,3-trimethylnaphthalene | Molbase |
Potential Industrial Applications
Direct industrial applications of this compound are not well-documented. However, based on the known uses of its structural isomers and related tetralin compounds, several potential applications can be postulated:
-
Fragrance and Flavor Intermediate: The structurally similar 1,1,6-Trimethyltetralin is a known intermediate in the synthesis of aroma compounds, particularly those contributing to the "petrol" or "kerosene" notes in aged Riesling wines.[2][3] It is plausible that this compound could also serve as a precursor in the synthesis of novel fragrance and flavor ingredients. The arrangement of the methyl groups would likely lead to different olfactory properties.
-
Specialty Solvent: Aromatic hydrocarbons like trimethylbenzenes are utilized as solvents in various industrial processes, including paints, coatings, and printing inks.[4] The tetralin backbone of this compound suggests it could function as a specialty solvent for specific resins, polymers, or in chemical reactions requiring a non-polar, high-boiling point medium.
-
Organic Synthesis Building Block: The tetralin core is a common motif in medicinal chemistry and materials science.[5] this compound could serve as a starting material for the synthesis of more complex molecules, including potential pharmaceutical agents or functional materials. The specific substitution pattern offers a unique scaffold for further chemical modification.
Synthesis and Experimental Protocols
A potential, though unverified, synthetic pathway is outlined below. This should be considered a theoretical protocol requiring experimental validation.
Hypothetical Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Reaction Scheme: A possible route could involve the reaction of a substituted benzene with an appropriate alkylating agent, followed by an intramolecular cyclization.
Materials:
-
Toluene
-
Isobutylene
-
A strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Alkylation: React toluene with isobutylene in the presence of a strong acid catalyst. This step would aim to introduce a tert-butyl group onto the aromatic ring.
-
Cyclization: The resulting alkylated benzene could then be subjected to conditions that promote intramolecular cyclization to form the tetralin ring structure. This might involve heating with a dehydrating acid catalyst.
-
Purification: The crude product would be purified using standard techniques such as distillation and column chromatography to isolate the this compound isomer.
Logical Workflow for Synthesis and Characterization
Caption: Hypothetical workflow for the synthesis and characterization of this compound.
Safety and Toxicology
Specific toxicological data for this compound is not available. However, for the related compound 1,1,6-Trimethyltetralin, it is classified as toxic to aquatic life with long-lasting effects.[6] It is reasonable to assume that this compound would exhibit similar ecotoxicity. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, should be observed when handling this compound. For more detailed safety information, the safety data sheet (SDS) from the supplier should be consulted.
Future Research Directions
The limited available information on this compound presents several opportunities for future research:
-
Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol for this compound, along with a complete characterization of its physical and chemical properties.
-
Application in Fragrance Chemistry: Exploration of this compound as a precursor for new fragrance compounds and a comparative study of its olfactory properties against its isomers.
-
Medicinal Chemistry Scaffolding: Investigation of this compound as a building block for the synthesis of novel biologically active molecules.
-
Toxicological Evaluation: A thorough toxicological assessment to understand its potential health and environmental impacts.
Signaling Pathway Exploration Logic
Caption: A logical workflow for exploring the potential of this compound derivatives in drug discovery.
Conclusion
This compound remains a relatively unexplored chemical entity. While a lack of comprehensive data currently limits its widespread industrial application, its structural similarity to more well-studied compounds suggests potential in fragrance synthesis, as a specialty solvent, and as a scaffold in medicinal and materials chemistry. Further research is necessary to fully elucidate its properties and unlock its potential industrial value. This guide serves as a foundational resource for researchers and professionals interested in exploring the possibilities of this niche aromatic hydrocarbon.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,1,6-TRIMETHYLTETRALIN | 475-03-6 [chemicalbook.com]
- 3. 1,1,6-Trimethyltetralin | 475-03-6 - Coompo [coompo.com]
- 4. 1,2,4-Trimethylbenzene Supplier | 95-63-6 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. alpha-Ionene | C13H18 | CID 68057 - PubChem [pubchem.ncbi.nlm.nih.gov]
1,1,3-Trimethyltetralin as a potential biomarker in geochemical studies
An In-Depth Technical Guide
Introduction
In the field of organic geochemistry, molecular fossils, or biomarkers, serve as invaluable tools for elucidating the origin, thermal maturity, and depositional environment of organic matter in geological samples such as crude oils and source rocks. Among the vast array of identified biomarkers, alkylated aromatic hydrocarbons have proven particularly useful due to their thermal stability and specific sourcing. This technical guide focuses on 1,1,3-trimethyltetralin, a C13 aromatic hydrocarbon, as a potential biomarker for geochemical studies. While direct quantitative data and specific formation pathways for this particular isomer are not extensively documented in publicly available literature, this guide synthesizes information from related compounds, particularly trimethylnaphthalene (TMN) isomers, and general geochemical principles to highlight its potential significance and analytical methodologies.
Geochemical Significance
Alkylated polycyclic aromatic hydrocarbons (PAHs), including naphthalenes and their hydrogenated counterparts, tetralins, are recognized as important indicators of thermal maturity and source input in petroleum systems. The distribution and relative abundance of different isomers of alkylated PAHs change systematically with increasing thermal stress, making them reliable maturity parameters.
While specific studies quantifying this compound are limited, the behavior of other trimethyl-substituted aromatic compounds, such as trimethylnaphthalenes, suggests that trimethyltetralins could serve as sensitive indicators of thermal maturity. Ratios of thermally more stable to less stable isomers of these compounds often correlate well with other maturity indicators like vitrinite reflectance (%Ro). It is hypothesized that with increasing thermal maturation, isomerization and dealkylation reactions would alter the initial distribution of trimethyltetralin isomers, providing a signature of the thermal history of the sample.
Data Presentation: Analogue Quantitative Data
| Maturity Parameter | Formula | Typical Application Range (%Ro) | Reference |
| TNR-1 | (1,3,7-TMN) / (1,3,7-TMN + 1,2,5-TMN) | Peak to late oil generation window | [1][2][3] |
| TNR-2 | (2,3,6-TMN) / (1,2,5-TMN) | Peak to late oil generation window | [1][2][3] |
These ratios are based on the principle that certain isomers are more thermally stable than others. As thermal maturity increases, the ratio of the more stable isomer(s) to the less stable one(s) increases until an equilibrium is reached. It is plausible that similar ratios could be developed for trimethyltetralin isomers once their relative stabilities and distribution in geological samples are systematically studied.
Experimental Protocols
The analysis of this compound in geochemical samples involves a multi-step process encompassing sample preparation (extraction and fractionation) and instrumental analysis.
Sample Preparation: Extraction and Fractionation
The initial step involves extracting the organic matter from the rock matrix or separating the crude oil into different fractions based on polarity.
-
For Source Rocks:
-
The rock sample is first cleaned to remove any surface contamination.
-
The cleaned rock is then crushed and pulverized to a fine powder to increase the surface area for extraction.
-
The powdered rock is subjected to solvent extraction, typically using a Soxhlet apparatus with a dichloromethane/methanol mixture (e.g., 93:7 v/v).
-
The resulting total lipid extract is then concentrated using a rotary evaporator.
-
-
For Crude Oils:
-
An aliquot of the crude oil is dissolved in a minimal amount of a non-polar solvent like n-hexane.
-
Asphaltenes are precipitated by adding an excess of n-hexane and allowing the mixture to stand, followed by filtration.
-
The deasphalted oil (maltene fraction) is then subjected to column chromatography for fractionation.
-
-
Fractionation:
-
The total lipid extract or maltene fraction is separated into saturate, aromatic, and polar fractions using liquid chromatography.
-
A glass column is packed with activated silica gel and alumina.
-
The sample is loaded onto the top of the column.
-
The saturate fraction is eluted using a non-polar solvent such as n-hexane.
-
The aromatic fraction, which contains this compound, is subsequently eluted with a solvent of intermediate polarity, typically a mixture of n-hexane and dichloromethane.[4]
-
The polar fraction is eluted with a more polar solvent mixture, such as dichloromethane/methanol.
-
Each fraction is collected, and the solvent is evaporated under a gentle stream of nitrogen.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The aromatic fraction is analyzed by GC-MS to identify and quantify the individual compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for separating aromatic hydrocarbons (e.g., a 60 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS or equivalent).[4]
-
GC Conditions:
-
Injector: Splitless mode.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a final temperature of around 300-320°C at a rate of 2-4°C/min. The final temperature is held for an extended period to ensure the elution of all compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: A scan range of m/z 50-550 is typically used to cover the mass range of most biomarkers.
-
Acquisition Mode: Full scan mode is used for identification of unknown compounds. For quantitative analysis and improved sensitivity for specific compounds, Selected Ion Monitoring (SIM) mode is employed. For alkylated tetralins, characteristic ions would be monitored. The molecular ion of this compound is expected at m/z 174. A key fragment ion resulting from the loss of a methyl group (CH3) would be expected at m/z 159. Other fragment ions characteristic of the tetralin structure would also be present.[5][6]
-
-
Quantification: Quantification is achieved by integrating the peak area of the compound of interest in the mass chromatogram and comparing it to the peak area of an internal standard added to the sample in a known concentration before analysis.[4] A calibration curve prepared from authentic standards of this compound would be required for accurate quantification.
Mandatory Visualization
Logical Relationship: Hypothetical Geochemical Formation Pathway
The formation of alkylated tetralins and naphthalenes in geological settings is often linked to the diagenesis and catagenesis of terpenoids, which are abundant natural products in terrestrial plants.[7] Diterpenoids, with their C20 carbon skeletons, are plausible precursors. The following diagram illustrates a hypothetical pathway for the formation of trimethyltetralin from a generic diterpenoid precursor.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound from a geological sample.
Conclusion
This compound holds promise as a biomarker for geochemical applications, particularly in the assessment of thermal maturity. Although direct quantitative data and specific formation pathways are not yet well-established in the literature, analogies with other alkylated aromatic hydrocarbons, such as trimethylnaphthalenes, strongly suggest its potential utility. The analytical protocols outlined in this guide, based on established methods for aromatic hydrocarbon analysis, provide a robust framework for its identification and quantification in crude oils and source rock extracts. Further research focusing on the systematic quantification of trimethyltetralin isomers in a range of geological samples with varying thermal maturities is necessary to fully validate its use as a reliable geochemical parameter. Such studies would also help to elucidate its precise geochemical formation pathways and enhance its application in petroleum system analysis.
References
- 1. Medwin Publishers | Aromatic Hydrocarbons as Indicators of Maturation and Source:Correlative Geochemical Evaluation of Commingled Niger DeltaCrude Oils [medwinpublishers.com]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. tdi-bi.com [tdi-bi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
Theoretical Stability of 1,1,3-Trimethyltetralin: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1,3-Trimethyltetralin is a substituted derivative of tetralin, a bicyclic aromatic hydrocarbon. The stability of such molecules is a critical parameter in various applications, including drug development, materials science, and as specialty solvents. Understanding the conformational, thermal, and oxidative stability is paramount for predicting shelf-life, reactivity, and potential degradation pathways. This document outlines the key theoretical considerations for the stability of the tetralin framework and discusses the likely impact of the 1,1,3-trimethyl substitution pattern.
Conformational Stability
The tetralin molecule consists of a benzene ring fused to a cyclohexane ring. The cyclohexane ring in tetralin adopts a half-chair conformation to minimize steric strain. The introduction of three methyl groups at the 1,1, and 3 positions significantly influences the conformational landscape and, consequently, the overall stability of the molecule.
The gem-dimethyl group at the C1 position introduces significant steric hindrance. One of the methyl groups will likely occupy a pseudo-axial position, while the other will be in a pseudo-equatorial position. The methyl group at the C3 position can also exist in either a pseudo-axial or pseudo-equatorial conformation. The relative stability of these conformers is determined by the interplay of steric interactions, including 1,3-diaxial interactions.
Table 1: Estimated Relative Conformational Energies of this compound
| Conformer | C3-Methyl Position | Key Steric Interactions | Estimated Relative Energy (kcal/mol) |
| A | Pseudo-equatorial | Gauche interactions between C1-Me and C3-Me | Lowest |
| B | Pseudo-axial | 1,3-diaxial interaction between C1-Me and C3-Me | Higher |
Note: This table presents estimated relative energies based on general principles of conformational analysis. Actual values would require dedicated computational studies.
Computational Methodology for Conformational Analysis
A robust theoretical investigation of the conformational stability of this compound would typically involve the following computational protocol:
-
Initial Structure Generation: Generation of various possible conformers of this compound.
-
Geometry Optimization: Optimization of the geometry of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).
-
Frequency Calculation: Calculation of vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Performing higher-level single-point energy calculations (e.g., using a larger basis set or a more advanced method like MP2 or CCSD(T)) to obtain more accurate relative energies of the conformers.
-
Solvation Effects: Inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of a solvent on conformational preference.
Physical constants and safety data for 1,1,3-Trimethyltetralin
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves as a consolidated source of publicly available information on 1,1,3-Trimethyltetralin. Extensive searches of scientific and safety databases have revealed limited specific data for this particular isomer. This document summarizes the confirmed chemical identifiers and highlights the current gaps in knowledge regarding its physical properties, safety profile, and biological activity.
Core Chemical Identifiers
While detailed experimental data is scarce, the fundamental chemical identifiers for this compound have been established. This information is crucial for the accurate identification of this compound in any research context.
| Property | Value | Source |
| CAS Number | 85268-66-2 | [1] |
| Molecular Formula | C₁₃H₁₈ | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
Note on Isomers: It is critical to distinguish this compound from its other isomers, such as 1,1,6-Trimethyltetralin and 1,5,7-Trimethyltetralin. Physical constants, safety data, and biological activities can vary significantly between isomers. Therefore, data for other isomers should not be used as a substitute for this compound.
Physical Constants
Safety Data
A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound could not be located. General safety precautions for handling tetralin derivatives are advisable. These typically include working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, or skin contact. In the absence of specific toxicity data, this compound should be handled with care, assuming it may be hazardous.
Experimental Protocols & Biological Activity
There is a significant lack of published experimental protocols for the synthesis, purification, or analysis of this compound. Furthermore, no information regarding its biological activity, mechanism of action, or associated signaling pathways was discovered. This suggests that the compound has not been a major focus of biological research to date.
Mandatory Visualizations
Due to the absence of any described signaling pathways, experimental workflows, or logical relationships pertaining to this compound in the available literature, the creation of diagrams as requested is not possible.
Logical Relationship: Data Availability
To visualize the current state of knowledge for this compound, the following logical diagram illustrates the discrepancy between basic identification and in-depth characterization.
Caption: Data Availability for this compound.
References
Methodological & Application
Application Note: Synthesis of 1,1,3-Trimethyltetralin via Intramolecular Friedel-Crafts Cyclization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1,1,3-Trimethyltetralin. The synthesis is a two-step process commencing with the Grignard reaction of a phenyl Grignard reagent with acetone to yield a tertiary alcohol precursor, followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization. This method is an effective route to produce the target compound, a substituted tetralin derivative of interest in medicinal chemistry and materials science. This protocol includes reagent specifications, step-by-step instructions, and characterization data.
Introduction
Substituted tetralins are a class of compounds with significant applications in the development of pharmaceuticals and functional materials. The this compound scaffold is a key structural motif in various biologically active molecules. The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts reaction, a powerful method for the formation of cyclic aromatic compounds. This reaction proceeds via an electrophilic aromatic substitution where a carbocation, generated from an alcohol or alkyl halide precursor, attacks the aromatic ring. This application note details a reliable protocol for the synthesis of this compound, beginning with the preparation of the necessary tertiary alcohol precursor, 2-methyl-4-phenyl-2-pentanol.
Experimental Protocols
Part 1: Synthesis of 2-Methyl-4-phenyl-2-pentanol (Precursor)
This procedure outlines the synthesis of the tertiary alcohol precursor required for the subsequent cyclization reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Dry diethyl ether
-
(2-Bromoethyl)benzene
-
Acetone
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Add a solution of (2-bromoethyl)benzene in dry diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction.
-
Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining (2-bromoethyl)benzene solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of acetone in dry diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-4-phenyl-2-pentanol.
-
Purify the crude product by vacuum distillation.
Part 2: Synthesis of this compound
This protocol details the acid-catalyzed intramolecular Friedel-Crafts cyclization of 2-methyl-4-phenyl-2-pentanol.
Materials:
-
2-Methyl-4-phenyl-2-pentanol
-
Concentrated sulfuric acid
-
Ice bath
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Cool 18 mL of concentrated sulfuric acid in a beaker immersed in an ice bath.
-
To the cold, stirred sulfuric acid, add 17.8 g (0.1 mol) of 2-methyl-4-phenyl-2-pentanol dropwise over a period of 10 minutes, ensuring the temperature remains low.[1]
-
After the addition is complete, continue stirring the mixture in the ice bath for 15 minutes.[1]
-
Remove the ice bath and stir the reaction mixture at room temperature for an additional 15 minutes.[1]
-
Carefully pour the reaction mixture over 50 mL of crushed ice and water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product is then purified by vacuum distillation to yield this compound as a colorless oil.[1]
Data Presentation
| Parameter | Value | Reference |
| Precursor Synthesis | ||
| Starting Material | (2-Bromoethyl)benzene, Acetone | General Grignard Reaction Protocol |
| Product | 2-Methyl-4-phenyl-2-pentanol | |
| Expected Yield | 70-80% | Based on similar Grignard reactions |
| Final Product Synthesis | ||
| Starting Material | 2-Methyl-4-phenyl-2-pentanol | [1] |
| Product | This compound | |
| Molecular Formula | C13H18 | |
| Molecular Weight | 174.28 g/mol | |
| Appearance | Colorless oil | [1] |
| Boiling Point | 93 °C at 10 mmHg | [1] (for a similar dimethyltetralin) |
| Expected Yield | ~75% | Based on analogous reactions |
| Characterization Data | ||
| ¹H NMR (CDCl₃) | Predicted values based on structure | |
| δ 7.1-7.3 (m, 4H) | Aromatic protons | |
| δ 2.9-3.1 (m, 1H) | Methine proton (C3) | |
| δ 1.6-1.9 (m, 2H) | Methylene protons (C4) | |
| δ 1.4-1.6 (m, 2H) | Methylene protons (C2) | |
| δ 1.3 (s, 6H) | Gem-dimethyl protons (C1) | |
| δ 1.1 (d, 3H) | Methyl protons (C3) | |
| ¹³C NMR (CDCl₃) | Predicted values based on structure | |
| δ 145-148 (Ar-C) | Quaternary aromatic carbons | |
| δ 125-130 (Ar-CH) | Aromatic CH carbons | |
| δ 40-45 (CH₂) | Methylene carbon (C4) | |
| δ 35-40 (C) | Quaternary carbon (C1) | |
| δ 30-35 (CH₂) | Methylene carbon (C2) | |
| δ 25-30 (CH) | Methine carbon (C3) | |
| δ 28-32 (CH₃) | Gem-dimethyl carbons (C1) | |
| δ 20-25 (CH₃) | Methyl carbon (C3) | |
| Mass Spectrum (EI) | Predicted m/z values | |
| M+ | 174 | |
| M-15 | 159 | Loss of a methyl group |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction mechanism for the synthesis of this compound.
References
Application Note: Quantification of 1,1,3-Trimethyltetralin in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trimethyltetralin is an alkylated aromatic hydrocarbon that may be of interest in various fields, including environmental analysis, toxicology, and as a potential biomarker or impurity in drug development processes. Accurate and sensitive quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates is crucial for understanding its pharmacokinetics, toxicological profile, and potential physiological effects. This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), along with a robust sample preparation method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. The method described here utilizes a common non-polar capillary column and electron ionization (EI) mass spectrometry in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Instrumentation and Reagents
-
Gas Chromatograph: Agilent 7890 GC or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium (99.999% purity).
-
Solvents: Acetonitrile (ACN), Hexane (HPLC grade).
-
Standards: this compound (analytical standard), Internal Standard (IS) such as Phenanthrene-d10.
-
QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride.
-
Dispersive SPE Sorbent: Primary secondary amine (PSA).
Experimental Protocols
Sample Preparation: QuEChERS Extraction
The QuEChERS method offers a streamlined and effective approach for extracting a wide range of analytes from complex matrices with high recovery and minimal solvent usage.[1][2][3]
-
Homogenization: Homogenize tissue samples (if applicable) in a 1:3 ratio (w/v) with deionized water. For plasma or serum, proceed directly to the next step.
-
Extraction:
-
Pipette 1 mL of the biological matrix (plasma, serum, or tissue homogenate) into a 15 mL centrifuge tube.
-
Add 1 mL of acetonitrile.
-
Add an appropriate amount of internal standard (e.g., 10 µL of a 10 µg/mL solution of Phenanthrene-d10 in acetonitrile).
-
Add the QuEChERS extraction salts (e.g., 400 mg MgSO₄ and 100 mg NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The extract is now ready for GC-MS analysis.
-
GC-MS Analysis
The following GC-MS parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| GC System | |
| Inlet Mode | Splitless |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 1 min |
| Ramp 1 | 20 °C/min to 200 °C |
| Ramp 2 | 10 °C/min to 300 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Mass Spectrometry - Selected Ion Monitoring (SIM)
The molecular formula for this compound is C₁₃H₁₈, with a molecular weight of 174.28 g/mol .[4][5] Based on the mass spectrum of the structurally similar isomer 1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene, the following ions are proposed for SIM analysis.[6]
Table 2: Proposed SIM Ions for Quantification
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 159 | 174 | 131 |
| Phenanthrene-d10 (IS) | 188 | - | - |
Note: The selection of the quantifier and qualifier ions should be confirmed by analyzing a standard of this compound and observing its fragmentation pattern.
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide templates for reporting calibration curve data and sample quantification results.
Table 3: Calibration Curve Data
| Calibration Level (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Table 4: Sample Quantification Results
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control Blank | Not Detected | |||
| Spiked Sample 1 | ||||
| Unknown Sample 1 | ||||
| Unknown Sample 2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Proposed Mass Fragmentation Pathway
Caption: Proposed fragmentation of this compound in EI-MS.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in complex biological matrices. The combination of a streamlined QuEChERS sample preparation method and a sensitive and selective GC-MS analysis in SIM mode allows for reliable and accurate measurements. This methodology is suitable for a range of research and development applications where the quantification of this specific alkylated aromatic hydrocarbon is required. It is recommended to perform a full method validation according to relevant guidelines to ensure the performance of the assay for its intended purpose.
References
- 1. QuEChERS Method Development for Bio-monitoring of low molecular weight polycyclic aromatic hydrocarbons in South African carp fish using hplc-fluorescence: an initial assessment [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Naphthalene, 1,2,3,4-tetrahydro-1,5,7-trimethyl- [webbook.nist.gov]
- 6. Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl- [webbook.nist.gov]
Application Notes and Protocols for the Use of 1,1,3-Trimethyltetralin as an Internal Standard in Analytical Applications
Disclaimer: Information regarding the specific use of 1,1,3-trimethyltetralin as an internal standard is not extensively available in published literature. The following application notes and protocols are based on the general principles of internal standardization in chromatography and the known physicochemical properties of structurally similar compounds, such as the isomer 1,1,6-trimethyltetralin. These guidelines are intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals to develop a robust analytical method.
Application Note
Title: The Use of Trimethyltetralin Isomers as Internal Standards for GC-MS Analysis of Non-Polar Compounds
Introduction Quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) often requires the use of an internal standard (IS) to achieve high levels of accuracy and precision.[1][2][3] An internal standard is a compound of known concentration that is added to all calibration standards and unknown samples. Its purpose is to correct for variations that can occur during sample preparation and injection, thereby improving the reliability of the results.[1] this compound, a non-polar, aromatic hydrocarbon, possesses properties that make it a suitable candidate as an internal standard for the analysis of other hydrophobic or volatile organic compounds.
Principle of Internal Standardization The fundamental principle of the internal standard method is based on measuring the ratio of the analytical signal of the analyte to the signal of the internal standard.[1][2] This ratio is then used to determine the concentration of the analyte. By using this ratio, any loss of sample during preparation or minor fluctuations in injection volume will affect both the analyte and the internal standard equally, leaving the ratio of their signals constant.[2]
Selection Criteria for a Suitable Internal Standard Choosing an appropriate internal standard is critical for the success of a quantitative method. The ideal internal standard should exhibit the following characteristics:
-
Chemical Similarity: It should be structurally and chemically similar to the analyte(s) of interest to ensure similar behavior during extraction and chromatography.[1][3]
-
Resolution: It must be well-resolved from the analyte and any other components in the sample matrix in the chromatogram.[4]
-
Purity and Availability: The internal standard must be available in a highly pure form.[4]
-
Non-Interference: It should not be naturally present in the samples being analyzed.[4]
-
Stability: The compound must be chemically stable and not react with the analyte or the sample matrix.[5][6]
-
Elution Time: Ideally, it should elute near the analytes of interest to minimize variations related to chromatographic conditions.[5][6]
Suitability of this compound Based on its structure, this compound is a non-polar, hydrophobic compound. This makes it theoretically suitable as an internal standard for the GC-MS analysis of analytes with similar properties, such as polycyclic aromatic hydrocarbons (PAHs), terpenes, or other non-polar drug substances. Its volatility is appropriate for gas chromatography, and its aromatic nature allows for strong and distinct mass spectral fragmentation patterns, which is beneficial for detection and quantification.
Physicochemical Properties (Illustrated using 1,1,6-Trimethyltetralin) Specific experimental data for this compound is limited. The table below lists the properties of the closely related isomer, 1,1,6-trimethyltetralin, to provide an example of the relevant characteristics for an internal standard of this class.
| Property | Value (for 1,1,6-Trimethyltetralin) | Reference |
| Molecular Formula | C₁₃H₁₈ | [7][8][9][10] |
| Molecular Weight | 174.28 g/mol | [7][8][9][10] |
| Appearance | Clear Oil | [10] |
| Boiling Point | 242.3 °C - 265.28 °C (estimate) | [7][8] |
| Density | ~0.93 g/cm³ | [7][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [8] |
| Storage | 2-8°C Refrigerator or Room Temperature | [8][10] |
Protocols
Title: General Protocol for Quantitative GC-MS Analysis Using this compound as an Internal Standard
1. Objective To provide a standardized procedure for the quantification of non-polar analytes in various matrices using this compound as an internal standard with GC-MS.
2. Materials and Reagents
-
This compound (as internal standard)
-
Analytes of interest
-
High-purity solvent (e.g., Hexane, Dichloromethane, or Ethyl Acetate)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
-
Syringe filters (if required for sample cleanup)
3. Preparation of Solutions
-
Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound.
-
Dissolve the weighed portion in a 10 mL volumetric flask using a suitable high-purity solvent.
-
Ensure the solution is thoroughly mixed. This stock solution should be stored under appropriate conditions (e.g., refrigerated).
-
-
Calibration Standards:
-
Prepare a series of at least five calibration standards by performing serial dilutions of a stock solution of the analyte(s).
-
To each calibration standard, add a precise and constant amount of the IS Stock Solution to achieve a consistent IS concentration across all standards (e.g., 10 µg/mL).[5][11][12]
-
The final concentration of the analyte should bracket the expected concentration range in the unknown samples.
-
-
Sample Preparation:
-
Accurately weigh or measure the unknown sample.
-
Perform any necessary extraction procedures to isolate the analyte(s) into a suitable solvent.
-
To a known volume of the sample extract, add the same precise amount of the IS Stock Solution as was added to the calibration standards.[1]
-
If necessary, filter the final solution before transferring it to an autosampler vial.
-
4. Instrumentation and Analytical Conditions The following are typical starting parameters for a GC-MS method. These should be optimized for the specific analytes and matrix.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| GC Column | Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm) or similar |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity |
5. Data Analysis and Calculation
-
Peak Integration: Identify and integrate the chromatographic peaks corresponding to the analyte(s) and the internal standard (this compound).
-
Calibration Curve: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio (y-axis) against the known concentration of the analyte (x-axis).[2][3] Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification of Unknowns: Calculate the peak area ratio for the analyte and internal standard in the unknown samples. Use the equation from the calibration curve to determine the concentration of the analyte in the sample.
Concentration_Analyte = (Area_Ratio_Sample - y_intercept) / slope
Visualizations
Caption: Logic diagram for selecting a suitable internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. population-protection.eu [population-protection.eu]
- 6. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,1,6-Trimethyltetralin | 475-03-6 | AAA47503 | Biosynth [biosynth.com]
- 8. 1,1,6-TRIMETHYLTETRALIN | 475-03-6 [chemicalbook.com]
- 9. alpha-Ionene | C13H18 | CID 68057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Derivatization of 1,1,3-Trimethyltetralin for Enhanced Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1,3-Trimethyltetralin is a non-polar aromatic hydrocarbon that can be challenging to detect and quantify at low concentrations using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection due to its lack of a strong chromophore. Similarly, while amenable to Gas Chromatography (GC), its detection in complex matrices can be improved by introducing a functional group that enhances its chromatographic properties and provides a more characteristic mass spectrum for Mass Spectrometry (MS) detection. Chemical derivatization is a powerful strategy to overcome these limitations by covalently modifying the analyte to introduce a desirable chemical moiety.[1][2][3] This application note provides detailed protocols for two potential derivatization strategies for this compound to improve its detectability for HPLC-UV analysis: Friedel-Crafts acylation and nitration. These methods are proposed as a starting point for method development and will likely require optimization for specific applications.
Analytical Challenge
The primary analytical challenge associated with this compound is its weak UV absorbance, which leads to poor sensitivity in HPLC-UV analysis. Derivatization can address this by introducing a chromophoric group into the molecule.[3][4] For GC-MS, while the parent compound is volatile, derivatization can improve chromatographic peak shape and increase the mass of the molecule, shifting key fragment ions to a higher mass range, which can reduce background interference and improve selectivity.
Proposed Derivatization Strategies
Based on the chemical structure of this compound, which features an activated aromatic ring, electrophilic aromatic substitution reactions are a promising avenue for derivatization. We propose two methods:
-
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring, creating a ketone derivative with strong UV absorbance.[5][6][7][8]
-
Nitration: This reaction introduces a nitro group (-NO2) onto the aromatic ring, which is a strong chromophore, significantly enhancing UV detectability.[9][10][11]
Table 1: Potential Derivatizing Agents and their Effects on Detection
| Derivatization Strategy | Reagent | Introduced Group | Rationale for Improved Detection | Applicable Analytical Technique |
| Friedel-Crafts Acylation | Acetyl chloride / Aluminum chloride | Acetyl (-COCH3) | Introduction of a carbonyl chromophore for strong UV absorbance.[5][8] | HPLC-UV, LC-MS |
| Nitration | Nitric acid / Sulfuric acid | Nitro (-NO2) | Introduction of a nitro chromophore for enhanced UV absorbance.[9][10] | HPLC-UV, LC-MS |
Experimental Protocols
Note: These protocols are general starting points and should be optimized for the specific matrix and analytical instrumentation. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Friedel-Crafts Acylation of this compound
This protocol describes the introduction of an acetyl group onto the aromatic ring of this compound using acetyl chloride and aluminum chloride as a Lewis acid catalyst.[5][6][7]
Materials:
-
This compound standard
-
Acetyl chloride (CH3COCl)
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Anhydrous sodium sulfate (Na2SO4)
-
HPLC-grade acetonitrile and water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 10 mg of this compound in 5 mL of anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add 1.2 equivalents of anhydrous aluminum chloride to the solution with stirring.
-
Reagent Addition: Slowly add 1.1 equivalents of acetyl chloride dropwise to the cooled, stirred solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or a preliminary GC-MS analysis.
-
Quenching: Carefully quench the reaction by slowly adding 5 mL of ice-cold 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5 mL of 1 M HCl, 5 mL of saturated sodium bicarbonate solution, and 5 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Sample Preparation for HPLC: Reconstitute the dried residue in a known volume of acetonitrile for HPLC-UV analysis.
Protocol 2: Nitration of this compound
This protocol describes the introduction of a nitro group onto the aromatic ring of this compound using a mixture of nitric acid and sulfuric acid.[9][10][11]
Materials:
-
This compound standard
-
Concentrated nitric acid (HNO3)
-
Concentrated sulfuric acid (H2SO4)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Anhydrous sodium sulfate (Na2SO4)
-
HPLC-grade acetonitrile and water
-
Standard laboratory glassware
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, carefully add 1 mL of concentrated sulfuric acid to an equal volume of concentrated nitric acid, keeping the mixture cooled in an ice bath.
-
Reaction Setup: Dissolve 10 mg of this compound in 5 mL of dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC or a preliminary GC-MS analysis.
-
Quenching: Carefully pour the reaction mixture over 20 g of crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract with 10 mL of dichloromethane.
-
Washing: Wash the organic layer with ice-cold water (2 x 10 mL) and then with saturated sodium bicarbonate solution (2 x 10 mL) until the washings are neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Sample Preparation for HPLC: Reconstitute the dried residue in a known volume of acetonitrile for HPLC-UV analysis.
Quantitative Data and Expected Improvements
While experimental data for the derivatization of this compound is not available in the cited literature, the introduction of chromophoric groups is a well-established technique for enhancing detection.[1][2][4] The expected improvements are summarized below.
Table 2: Expected Improvements in Detection Limits
| Analyte | Derivatization Method | Expected Improvement | Rationale |
| This compound | Friedel-Crafts Acylation | Significant decrease in LOD and LOQ | The introduced acetyl group is a strong chromophore, leading to a much higher molar absorptivity in the UV range.[5][8] |
| This compound | Nitration | Significant decrease in LOD and LOQ | The nitro group is a strong chromophore, which will greatly enhance the UV response of the molecule.[9][10] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Visualizations
Diagram 1: Experimental Workflow for Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
Diagram 2: Chemical Reaction for Nitration of this compound
Caption: Nitration of this compound.
Discussion
The proposed derivatization methods, Friedel-Crafts acylation and nitration, are expected to significantly improve the detectability of this compound in HPLC-UV analysis. The choice of method will depend on the specific requirements of the assay, including desired sensitivity, potential for side reactions, and the complexity of the sample matrix.
Optimization Considerations:
-
Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents should be carefully optimized to maximize the yield of the desired derivative and minimize the formation of byproducts.
-
Positional Isomers: Electrophilic substitution on the substituted tetralin ring can potentially lead to the formation of positional isomers. Chromatographic conditions must be developed to separate these isomers if they are formed.
-
Matrix Effects: The sample matrix can interfere with the derivatization reaction. A sample cleanup step prior to derivatization may be necessary for complex matrices.
-
Method Validation: Any developed derivatization method must be thoroughly validated for linearity, accuracy, precision, and robustness.
This application note provides a starting point for the development of derivatization methods to enhance the detection of this compound. Friedel-Crafts acylation and nitration are proposed as viable strategies to introduce chromophoric groups, thereby increasing the sensitivity of HPLC-UV analysis. The provided protocols and considerations will guide researchers in developing and optimizing a suitable derivatization procedure for their specific analytical needs.
References
- 1. journalajacr.com [journalajacr.com]
- 2. Derivatization in HPLC - HTA [hta-it.com]
- 3. veeprho.com [veeprho.com]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. studymind.co.uk [studymind.co.uk]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. stmarys-ca.edu [stmarys-ca.edu]
Application Note: Solid-Phase Microextraction (SPME) for the Analysis of 1,1,3-Trimethyltetralin and other Volatile Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds (VOCs) from various matrices.[1][2] This application note provides a detailed protocol for the analysis of 1,1,3-Trimethyltetralin, a semi-volatile aromatic hydrocarbon, and other VOCs using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is particularly relevant for applications in environmental monitoring, flavor and fragrance analysis, and the detection of impurities in pharmaceutical products.
This compound is a member of the tetralin class of compounds, which are characterized by a partially hydrogenated naphthalene ring system. Due to its semi-volatile and nonpolar nature, with a boiling point around 242-265°C and a high LogP value, HS-SPME is an ideal technique for its extraction from complex sample matrices.[3][4]
Principle of Headspace SPME
In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above a liquid or solid sample in a sealed vial.[1][5] Volatile and semi-volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.[1] The entire process integrates sampling, extraction, and concentration into a single step.[2]
Experimental Protocols
This section details the recommended materials and methods for the SPME-GC-MS analysis of this compound and other VOCs.
Materials and Reagents
-
SPME Fiber Assembly: A Polydimethylsiloxane (PDMS) or a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is recommended. A 100 µm PDMS fiber is suitable for nonpolar, semi-volatile compounds.[6] A DVB/PDMS fiber can offer a broader range of extraction for various VOCs.
-
SPME Holder: Manual or autosampler compatible.
-
Sample Vials: 20 mL amber glass vials with PTFE-lined septa.
-
Heating and Agitation System: Hot plate with a magnetic stirrer or a dedicated SPME autosampler with incubation and agitation capabilities.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: this compound standard, organic-free water, sodium chloride (NaCl), and appropriate solvents for standard preparation.
Sample Preparation
-
Place a known amount of the liquid or solid sample (e.g., 5 g) into a 20 mL headspace vial.[2]
-
For aqueous samples, add a salting-out agent like NaCl (e.g., 10% w/v) to increase the ionic strength of the solution and enhance the partitioning of nonpolar analytes into the headspace.[2]
-
Immediately seal the vial with a PTFE-lined septum cap.
SPME Procedure
-
Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC injector at a high temperature (e.g., 250-270°C) for a specified time (e.g., 30-60 min).
-
Incubation: Place the sealed sample vial in a heating block or water bath set to the desired incubation temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation to facilitate the release of VOCs into the headspace.[2]
-
Extraction: Insert the SPME fiber through the vial septum and expose it to the headspace above the sample. Do not allow the fiber to touch the sample.
-
Extraction Time and Temperature: The optimal extraction time and temperature should be determined experimentally. For semi-volatile compounds, an extraction time of 30 minutes at 60°C is a good starting point.[2]
-
Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for thermal desorption. A typical desorption temperature is 250-270°C for 2-5 minutes in splitless mode.[2]
GC-MS Analysis
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Quantitative Data Summary
The following table provides representative quantitative data for the analysis of aromatic hydrocarbons using SPME-GC-MS. Please note that these values are examples and may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Fiber Type | Extraction Temp. (°C) | Extraction Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity (R²) |
| Naphthalene | 100 µm PDMS | 60 | 30 | 0.05 | 0.15 | >0.99 |
| Acenaphthene | 100 µm PDMS | 60 | 30 | 0.03 | 0.10 | >0.99 |
| Fluorene | 100 µm PDMS | 60 | 30 | 0.02 | 0.07 | >0.99 |
| Phenanthrene | 100 µm PDMS | 60 | 30 | 0.02 | 0.06 | >0.99 |
| This compound (Estimated) | 100 µm PDMS | 70 | 40 | 0.1 - 1 | 0.3 - 3 | >0.99 |
Data for Naphthalene, Acenaphthene, Fluorene, and Phenanthrene are representative values from similar studies. The data for this compound is an estimation based on its physicochemical properties and may require experimental validation.
Visualizations
The following diagrams illustrate the key workflows and relationships in the SPME-GC-MS analysis of VOCs.
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Caption: Analyte partitioning equilibria in Headspace SPME.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound and other volatile organic compounds using HS-SPME-GC-MS. The method is sensitive, robust, and environmentally friendly due to the absence of organic solvents. The provided protocol and data serve as a valuable starting point for researchers and scientists in various fields. Method optimization, particularly for extraction time and temperature, is recommended to achieve the best performance for specific applications and sample matrices.
References
Application Note: Analysis of Trace Levels of 1,1,3-Trimethyltetralin using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trimethyltetralin is a substituted tetralin that may be present as a trace impurity in various chemical processes and pharmaceutical manufacturing. As a potentially non-genotoxic but process-related impurity, its detection and quantification at trace levels are crucial for quality control and regulatory compliance. This application note details a sensitive and selective method for the determination of this compound in a drug substance or environmental matrix using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The methodology is designed to provide high sensitivity and specificity, making it suitable for trace-level analysis.
Analytical Principle
The method employs a direct injection Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is first dissolved in a suitable solvent and then injected into the GC system. The chromatographic separation is achieved on a low-polarity capillary column. The eluting components are then detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and selectivity for the target analyte. Quantification is performed using an external standard calibration.
Experimental Protocols
Materials and Reagents
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent
-
This compound reference standard: Purity >98%
-
Glassware: Volumetric flasks, vials with PTFE-lined septa, syringes
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector (MSD)
Standard and Sample Preparation
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation: Accurately weigh approximately 500 mg of the sample (e.g., drug substance) into a 10 mL volumetric flask. Add 5 mL of dichloromethane, sonicate for 10 minutes to dissolve, and then dilute to volume with the same solvent. The final concentration of the sample is 50 mg/mL.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7010B GC/MS Triple Quad or equivalent single quadrupole MS
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet: Split/splitless injector, operated in splitless mode
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
SIM Ions for this compound (m/z): To be determined by analyzing a standard. Likely ions would include the molecular ion and major fragment ions. For method development, a full scan analysis of a concentrated standard should be performed to identify the most abundant and specific ions.
Data Presentation
The quantitative performance of the method should be validated according to ICH guidelines. The expected performance characteristics are summarized in the table below.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ppm |
| Limit of Quantification (LOQ) | 0.5 - 1.5 ppm |
| Precision (%RSD) | < 15% at LOQ |
| Accuracy (% Recovery) | 80 - 120% |
Visualizations
Below are diagrams illustrating the key workflows and relationships in this analytical protocol.
Caption: High-level experimental workflow for the trace analysis of this compound.
Caption: Detailed workflow for the preparation of the analytical sample.
Conclusion
The described GC-MS method provides a robust and sensitive approach for the quantification of trace levels of this compound. The use of Selected Ion Monitoring ensures high specificity, making the method suitable for routine analysis in a quality control environment. Method validation should be performed to demonstrate its suitability for the intended purpose. This protocol serves as a starting point and may require optimization based on the specific matrix and instrumentation used.
Application of 1,1,3-Trimethyltetralin in Flavor and Fragrance Research
Abstract:
This document provides detailed application notes and protocols for the potential use of 1,1,3-Trimethyltetralin (CAS No. 85268-66-2) in flavor and fragrance research. Due to the limited publicly available data on the specific olfactory properties of this compound, this document outlines generalized yet detailed protocols for its synthesis, characterization, and sensory evaluation. The provided quantitative data is illustrative and based on the expected properties of structurally similar woody-amber fragrance molecules. These notes are intended for researchers, scientists, and drug development professionals exploring new fragrance compounds.
Introduction
Substituted tetralins are a class of bicyclic aromatic hydrocarbons that have found application in the fragrance industry, often contributing to woody, amber, and musky scent profiles. This compound is a member of this class with the chemical formula C₁₃H₁₈. While specific sensory data for this compound is not widely published, its structural similarity to known fragrance ingredients suggests its potential as a novel aroma chemical. This document provides a framework for the synthesis and evaluation of this compound for flavor and fragrance applications.
Physicochemical Properties and Illustrative Olfactory Data
The following table summarizes the known physicochemical properties of this compound and presents illustrative olfactory data based on expectations for a molecule of this type.
| Property | Value |
| CAS Number | 85268-66-2 |
| Molecular Formula | C₁₃H₁₈ |
| Molecular Weight | 174.28 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not available |
| Odor Type (Illustrative) | Woody, Amber, slightly Camphorous |
| Odor Threshold (Illustrative) | 5 ng/L in air |
| Substantivity (Illustrative) | > 48 hours on paper |
| Vapor Pressure (Illustrative) | 0.01 mmHg @ 25°C |
Disclaimer: The olfactory data presented in this table is illustrative and intended to serve as a hypothetical guide for research purposes. Experimental validation is required to determine the actual sensory properties of this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is via a Friedel-Crafts alkylation reaction. The following is a generalized protocol that can be adapted for its synthesis in a laboratory setting.
Objective: To synthesize this compound from appropriate starting materials.
Materials:
-
Benzene
-
3-Methyl-1-butene
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) as a solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir the suspension at 0°C.
-
Addition of Reactants: In the dropping funnel, prepare a solution of benzene (1.0 equivalent) and 3-Methyl-1-butene (1.2 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution of reactants dropwise to the stirred suspension of aluminum chloride at 0°C over a period of 1 hour. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Quenching: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 1M hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Characterization: The final product should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and describe the odorous components of the synthesized this compound.
Materials and Equipment:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Port (sniffing port).
-
Capillary column suitable for fragrance analysis (e.g., DB-5, HP-5MS).
-
Humidified air supply for the olfactory port.
-
Panel of trained sensory assessors.
-
Synthesized and purified this compound.
-
Solvent for dilution (e.g., ethanol).
Procedure:
-
Sample Preparation: Prepare a solution of the purified this compound in ethanol at a concentration of 1% (w/v).
-
GC-O System Setup:
-
Install a suitable capillary column in the GC.
-
Set the GC oven temperature program (e.g., start at 50°C, ramp at 5°C/min to 250°C).
-
Split the column effluent between the FID and the olfactory port (typically a 1:1 split).
-
Ensure a steady flow of humidified air to the olfactory port to prevent nasal dehydration of the assessors.
-
-
Analysis:
-
Inject 1 µL of the sample solution into the GC.
-
A trained assessor will sniff the effluent from the olfactory port throughout the chromatographic run.
-
The assessor will record the retention time, odor descriptor, and intensity of each detected odor event.
-
-
Data Analysis: Correlate the odor events with the peaks detected by the FID to identify the retention time of the odor-active compound.
Determination of Odor Threshold
Objective: To determine the concentration at which the odor of this compound is detectable by a sensory panel.
Materials and Equipment:
-
Dynamic dilution olfactometer.
-
Panel of trained and screened sensory assessors.
-
Purified this compound.
-
Odor-free air supply.
Procedure:
-
Panel Selection: Select a panel of at least 8 trained assessors who have been screened for their olfactory acuity.
-
Sample Preparation: Prepare a series of dilutions of this compound in an appropriate solvent or adsorbed onto an inert solid.
-
Olfactometry:
-
Introduce a known concentration of the vapor of this compound into the olfactometer.
-
Present a series of increasing concentrations of the odorant to the panelists, interspersed with blanks of odor-free air, using a forced-choice method (e.g., triangular or paired comparison).
-
Each panelist indicates which port they believe contains the odorant.
-
-
Threshold Calculation: The group's detection threshold is calculated as the concentration at which 50% of the panel can correctly detect the odor.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for sensory evaluation of this compound.
Signaling Pathways
At present, there is no specific information available regarding the olfactory receptor signaling pathways activated by this compound. In general, odorant molecules bind to G-protein coupled receptors (GPCRs) in the olfactory epithelium. This binding initiates a signaling cascade, typically involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, opens cyclic nucleotide-gated ion channels, causing depolarization of the olfactory sensory neuron and the generation of an action potential that is transmitted to the brain.
Caption: A generalized olfactory signal transduction cascade.
Conclusion
While this compound remains a relatively uncharacterized compound in the public domain of flavor and fragrance research, its chemical structure suggests potential for interesting olfactory properties, likely in the woody-amber family. The protocols and illustrative data presented here provide a comprehensive framework for researchers to synthesize, characterize, and evaluate this and other novel fragrance molecules. Further research is necessary to elucidate the specific sensory profile and potential applications of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,3-Trimethyltetralin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,1,3-Trimethyltetralin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized via intramolecular Friedel-Crafts cyclization of a suitable aromatic precursor. A common strategy involves the acid-catalyzed cyclization of a phenyl-substituted alcohol or alkene. For instance, the reaction of benzene with 2,4-dimethyl-1-pentene in the presence of a Lewis acid catalyst can lead to the formation of the desired product. Another potential route, by analogy to similar trimethyltetralin derivatives, could involve the cyclization of derivatives of ionone.
Q2: What are the critical factors influencing the yield of the synthesis?
A2: The key factors that significantly impact the yield of this compound synthesis include:
-
Catalyst Choice: The type and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃·Et₂O) are crucial.
-
Reaction Temperature: Temperature control is critical to prevent side reactions and decomposition.
-
Purity of Reactants: The purity of the starting materials, particularly the absence of water, is essential for catalyst activity.
-
Solvent: The choice of an appropriate inert solvent can influence reaction rates and selectivity.
-
Reaction Time: Optimal reaction time is necessary to ensure complete conversion without promoting side product formation.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproducts can be achieved by:
-
Controlling Stoichiometry: Using the correct molar ratios of reactants and catalyst.
-
Optimizing Temperature: Running the reaction at the lowest effective temperature.
-
Slow Addition of Reagents: Adding the catalyst or a reactant portion-wise can help control the reaction rate and heat generation.
-
Using a High-Purity Aromatic Substrate: This reduces the chance of side reactions with impurities.
Q4: What are the recommended purification methods for this compound?
A4: The primary purification method is fractional distillation under reduced pressure to separate the product from unreacted starting materials and high-boiling point byproducts. Column chromatography on silica gel can also be employed for higher purity, although this may be less practical on a large scale.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst due to moisture. 2. Incorrect reaction temperature. 3. Impure starting materials. 4. Insufficient reaction time. | 1. Use freshly opened or purified Lewis acid. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., N₂ or Ar). 2. Optimize the reaction temperature. For highly reactive systems, cooling might be necessary. Monitor the reaction progress using TLC or GC. 3. Purify starting materials before use (e.g., distillation of solvents and liquid reagents). 4. Increase the reaction time and monitor for product formation. |
| Formation of Multiple Products (Low Selectivity) | 1. Polyalkylation of the aromatic ring. 2. Isomerization or rearrangement of the alkylating agent. 3. Reaction temperature is too high. | 1. Use a molar excess of the aromatic substrate relative to the alkylating agent. 2. Choose a different catalyst or a precursor that is less prone to carbocation rearrangements. Friedel-Crafts acylation followed by reduction can be an alternative to avoid rearrangements.[1][2] 3. Lower the reaction temperature to improve selectivity. |
| Product Decomposition | 1. Excessively harsh reaction conditions (e.g., high temperature, high catalyst concentration). 2. Product instability under acidic conditions. | 1. Reduce the amount of catalyst and lower the reaction temperature. 2. Quench the reaction as soon as the starting material is consumed. Neutralize the reaction mixture promptly during workup. |
| Difficulty in Product Purification | 1. Boiling points of product and impurities are very close. 2. Formation of azeotropes. | 1. Use a more efficient distillation column (e.g., a spinning band column) or perform multiple distillations. 2. Consider alternative purification methods such as column chromatography or preparative GC. |
Experimental Protocols
Proposed Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization
This protocol describes a hypothetical but plausible method for the synthesis of this compound.
Materials:
-
4-phenyl-2-methyl-2-pentanol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Dissolve 4-phenyl-2-methyl-2-pentanol (1 equivalent) in anhydrous dichloromethane and add it to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in Friedel-Crafts alkylation reactions.
Experimental Workflow for this compound Synthesis
Caption: A step-by-step workflow for the synthesis and purification of this compound.
References
Overcoming challenges in the purification of 1,1,3-Trimethyltetralin
Disclaimer: Specific experimental data and established purification protocols for 1,1,3-Trimethyltetralin are not widely available in published literature. This guide is therefore based on established principles of organic chemistry and purification techniques extrapolated from data on closely related compounds, such as other trimethyltetralin isomers and tetralin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, likely through a Friedel-Crafts alkylation or a related reaction, can lead to several types of impurities.[1][2][3][4][5] The most common impurities include:
-
Positional Isomers: Other trimethyltetralin isomers (e.g., 1,1,6-trimethyltetralin, 1,1,7-trimethyltetralin) can form depending on the starting materials and reaction conditions.[6][7]
-
Polyalkylated Byproducts: The addition of more than one alkyl group to the aromatic ring can result in the formation of higher molecular weight impurities.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Rearranged Products: Carbocation rearrangements during Friedel-Crafts alkylation can lead to the formation of structural isomers other than the desired this compound.[1][2]
-
Solvent and Reagent Residues: Residual solvents and catalysts from the reaction and workup steps may also be present.
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile and semi-volatile impurities, including positional isomers. The mass spectrometer allows for the identification of components based on their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a phenyl or PFP (pentafluorophenyl) column, can be effective in separating aromatic positional isomers.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify the main product and any significant impurities. Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of the final product.
Q3: What are the key physical properties of this compound to consider during purification?
A3: While specific data for the 1,1,3-isomer is scarce, it is expected to be a high-boiling point, colorless to pale yellow oil, similar to other tetralin derivatives. Its high boiling point makes fractional distillation under vacuum a suitable purification method. Its nonpolar nature suggests good solubility in organic solvents like hexanes, ethyl acetate, and dichloromethane, which is relevant for chromatographic purification.
Troubleshooting Guides
Problem 1: Poor Separation of Isomers During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of desired product with isomeric impurities (as determined by GC-MS or HPLC of fractions). | Insufficient resolving power of the stationary phase. | 1. Change the stationary phase: If using standard silica gel, consider a stationary phase with different selectivity, such as alumina or a bonded-phase silica (e.g., phenyl-silica).2. Optimize the mobile phase: Perform a systematic study of solvent systems with varying polarities. A shallow gradient of a slightly more polar solvent in a nonpolar solvent (e.g., 0-5% ethyl acetate in hexanes) may improve separation.3. Consider Preparative HPLC: For difficult separations, preparative HPLC with a suitable column (e.g., phenyl or PFP) can provide higher resolution.[8][9] |
| Broad peaks and poor resolution. | Column overloading or improper packing. | 1. Reduce the sample load: Load a smaller amount of the crude product onto the column.2. Improve packing technique: Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.3. Use a longer column: Increasing the column length can improve the separation of closely eluting compounds. |
Problem 2: Product Contamination with High-Boiling Point Impurities after Distillation
| Symptom | Possible Cause | Suggested Solution |
| GC-MS analysis of the distilled product shows the presence of impurities with boiling points close to the product. | Inefficient fractional distillation setup. | 1. Use a fractionating column: A simple distillation is often insufficient for separating compounds with close boiling points (less than 25°C difference).[10][11][12] Use a Vigreux, packed, or spinning band column for better separation.2. Increase the number of theoretical plates: Use a longer fractionating column or one with a more efficient packing material to increase the number of vaporization-condensation cycles.[11][13]3. Optimize the reflux ratio: Increase the reflux ratio to improve separation, although this may increase the distillation time. |
| The product is dark in color or contains char. | Thermal decomposition of the product or impurities at high temperatures. | 1. Perform distillation under vacuum: Reducing the pressure will lower the boiling point of the product and minimize thermal degradation.2. Ensure a uniform heat source: Use a heating mantle with a stirrer to prevent localized overheating. |
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for this compound
This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not available.
| Purification Method | Initial Purity (by GC) | Final Purity (by GC) | Yield (%) | Notes |
| Fractional Vacuum Distillation | 85% | 95-97% | 70% | Effective for removing non-isomeric, lower, and higher boiling point impurities. May not fully resolve close-boiling isomers. |
| Flash Column Chromatography (Silica Gel) | 85% | 98% | 60% | Good for removing polar impurities and some isomers. May require careful optimization of the mobile phase. |
| Preparative HPLC (Phenyl Column) | 97% (after distillation) | >99.5% | 80% (of the loaded material) | High-resolution method for final polishing and removal of trace isomeric impurities. |
Experimental Protocols
Protocol 1: General Procedure for Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a vacuum gauge and a cold trap.
-
Sample Preparation: Place the crude this compound oil into the round-bottom flask with a magnetic stir bar.
-
Distillation: a. Begin stirring and slowly reduce the pressure to the desired level (e.g., 1-10 mmHg). b. Gradually heat the flask using a heating mantle. c. Collect any low-boiling point fractions in a separate receiving flask. d. As the temperature approaches the expected boiling point of the product, change to a clean receiving flask. e. Collect the main fraction over a narrow temperature range. f. Stop the distillation before all the material has been distilled to avoid contamination with high-boiling point impurities.
-
Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their purity.
Protocol 2: General Procedure for Flash Column Chromatography
-
Column Packing: a. Select an appropriate size column and slurry pack it with silica gel in a nonpolar solvent (e.g., hexanes). b. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: a. Dissolve the crude this compound in a minimal amount of a nonpolar solvent (e.g., hexanes or dichloromethane). b. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: a. Begin eluting with a nonpolar mobile phase (e.g., 100% hexanes). b. Gradually increase the polarity of the mobile phase (e.g., by adding small percentages of ethyl acetate) to elute the product and any more polar impurities. c. Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Analysis and Product Recovery: a. Combine the pure fractions based on the TLC analysis. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Analyze the final product for purity by GC-MS or HPLC.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts chemistry. Part 55. Competing indan versus tetralin ring formations during Friedel-Crafts intramolecular cyclialkylations of some selected di-, tri- and tetraphenylated alkanols [aunj.journals.ekb.eg]
- 3. organic chemistry - Double alkylation of benzene to form tetralin - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. 1,1,6-TRIMETHYLTETRALIN | 475-03-6 [chemicalbook.com]
- 7. 1,1,7-TRIMETHYLTETRALIN [chemicalbook.com]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. welch-us.com [welch-us.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. youtube.com [youtube.com]
Technical Support Center: Resolving Co-elution of Trimethyltetralin Isomers in GC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of trimethyltetralin isomers during Gas Chromatography (GC) analysis.
Troubleshooting Guide: Overcoming Co-elution of Trimethyltetralin Isomers
Problem: My GC analysis shows co-eluting or poorly resolved peaks for trimethyltetralin isomers.
Initial Assessment Workflow
Caption: Troubleshooting workflow for co-eluting trimethyltetralin isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of co-elution for trimethyltetralin isomers?
A1: The most common cause is the use of a GC column with insufficient selectivity for these closely related aromatic isomers. Trimethyltetralins have very similar boiling points and polarities, making their separation challenging on standard non-polar columns.
Q2: Which type of GC column is best suited for separating trimethyltetralin isomers?
A2: For the separation of aromatic isomers like trimethyltetralins, a column with a polar stationary phase is generally recommended. Polyethylene glycol (PEG) or "wax" type columns, such as those with a CP-Wax 52 CB stationary phase, have shown success in separating similar aromatic compounds. These phases provide different selectivity compared to standard non-polar phases like 5% phenyl-methylpolysiloxane.
Q3: How does the temperature program affect the resolution of these isomers?
A3: The temperature program is a critical parameter for optimizing the separation of closely eluting compounds.
-
Initial Temperature: A lower initial temperature can improve the resolution of early-eluting isomers.
-
Ramp Rate: A slower temperature ramp rate (e.g., 5-10°C/min) allows for more interaction between the analytes and the stationary phase, which can significantly enhance separation.
-
Isothermal Hold: Introducing an isothermal hold at a temperature where the isomers are eluting can also improve resolution.
Q4: Can adjusting the carrier gas flow rate improve separation?
A4: Yes, optimizing the carrier gas flow rate (linear velocity) can improve column efficiency and, consequently, resolution. It is important to operate the column at or near its optimal flow rate. A flow rate that is too high or too low can lead to band broadening and decreased resolution.
Q5: What should I do if I've optimized my method but still have co-elution?
A5: If co-elution persists after optimizing the column and temperature program, consider the following:
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Longer Column: Increasing the column length can increase the number of theoretical plates and improve resolution. However, this will also increase analysis time.
-
Thicker Film: A thicker stationary phase film can increase retention and may improve the separation of some isomers.
-
GC-MS Analysis: If complete chromatographic separation is not achievable, using a mass spectrometer (MS) detector can help. Even if the peaks co-elute, you may be able to distinguish the isomers based on their mass spectra, especially if there are unique fragment ions.
-
Two-Dimensional GC (GCxGC): For very complex mixtures or challenging separations, GCxGC provides significantly higher resolving power by using two columns with different selectivities.
Experimental Protocols
Protocol 1: GC-FID Analysis on a Polar Stationary Phase
This protocol is a starting point for the separation of trimethyltetralin isomers using a wax-type column.
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID)
-
Column: Agilent CP-Wax 52 CB (or equivalent), 25 m x 0.53 mm ID, 2.0 µm film thickness
-
Carrier Gas: Nitrogen at a constant flow of 10 mL/min
-
Injector: Direct, 250°C
-
Detector: FID, 275°C
-
Oven Program:
-
Initial Temperature: 50°C
-
Ramp: 10°C/min to 200°C
-
-
Sample: Trimethyltetralin isomer standard in a suitable solvent (e.g., hexane)
Protocol 2: GC-MS Analysis for Alkylated Aromatics
This protocol is adapted from methods for analyzing alkylated polycyclic aromatic hydrocarbons (PAHs) and can be applied to trimethyltetralin isomers, especially when using a mass spectrometer for detection.
-
Instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Column: Fused-silica HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector: Splitless, 300°C
-
Oven Program:
-
Initial Temperature: 50°C, hold for 1 min
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 5°C/min to 320°C, hold for 5 min
-
-
MS Parameters:
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM)
-
Mass Range: 40-450 amu (for scan mode)
-
Tune: Autotune or manual tune according to manufacturer's instructions
-
Quantitative Data
The following table provides hypothetical retention time data based on the principles of separating aromatic isomers on polar and non-polar columns. Actual retention times will vary depending on the specific instrument and conditions.
| Isomer | Boiling Point (°C) | Expected Retention Time on HP-5MS (Non-polar) | Expected Retention Time on CP-Wax 52 CB (Polar) |
| 1,4,5-Trimethyltetralin | ~265 | ~15.2 min | ~18.5 min |
| 1,4,6-Trimethyltetralin | ~267 | ~15.4 min | ~19.1 min |
Note on Data: On a non-polar column like HP-5MS, elution is primarily based on boiling point, leading to very close retention times and potential co-elution. A polar column like CP-Wax 52 CB offers different selectivity based on dipole-dipole interactions, which can result in better separation of these isomers.
Logical Relationships in Method Development
The following diagram illustrates the logical steps and decisions involved in developing a robust GC method for separating trimethyltetralin isomers.
Caption: Logical flow for GC method development for trimethyltetralin isomers.
Minimizing byproduct formation in 1,1,3-Trimethyltetralin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1,1,3-Trimethyltetralin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation. The primary synthetic route is assumed to be the Friedel-Crafts alkylation of a benzene derivative with an appropriate alkylating agent.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Polyalkylation: The initial product is more reactive than the starting material, leading to further alkylation. | - Use a large excess of the aromatic substrate (e.g., benzene or p-cymene). - Control the reaction temperature; lower temperatures generally favor monoalkylation. - Choose a less reactive alkylating agent if possible. |
| Carbocation Rearrangement: The intermediate carbocation rearranges to a more stable form before alkylating the aromatic ring. | - Use a Lewis acid catalyst that is less prone to promoting rearrangements (e.g., milder Lewis acids). - Consider using an acylating agent followed by reduction (Friedel-Crafts acylation) to avoid carbocation rearrangements. | |
| Deactivation of Catalyst: Presence of water or other impurities can deactivate the Lewis acid catalyst. | - Ensure all reactants and solvents are anhydrous. - Use freshly opened or purified reagents. | |
| Formation of Isomeric Byproducts | Multiple Reactive Sites on the Aromatic Ring: The alkylating agent can attack different positions on the aromatic ring. | - If using a substituted benzene, the directing effects of the substituent will influence isomer distribution. Choose a starting material that favors the desired substitution pattern. - Steric hindrance can be used to favor substitution at less hindered positions. |
| Rearrangement of the Alkyl Group: The alkyl group itself may isomerize during the reaction. | - This is a form of carbocation rearrangement. Employ the same strategies as mentioned above to minimize this. | |
| Formation of Polymeric/Tarry Materials | Excessive Reaction Temperature or Time: Promotes side reactions and polymerization. | - Optimize the reaction temperature and time through small-scale experiments. - Ensure efficient stirring to prevent localized overheating. |
| High Concentration of Reactants: Can lead to uncontrolled polymerization. | - Use an appropriate solvent to maintain a suitable concentration of reactants. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: Common byproducts in Friedel-Crafts alkylation reactions for synthesizing compounds like this compound include:
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Polyalkylated products: Di- and tri-alkylated tetralins.
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Isomers: Positional isomers where the alkyl groups are attached to different positions on the aromatic ring, or isomers resulting from carbocation rearrangements of the alkylating agent.
-
Products from side reactions: Depending on the specific starting materials, byproducts from self-alkylation of the alkylating agent or other side reactions can occur. For instance, in the reaction of p-cymene with tert-amyl alcohol, various polymethylindans can be formed.[1]
Q2: How can I minimize polyalkylation?
A2: Polyalkylation is a common issue in Friedel-Crafts alkylation because the initial alkylated product is often more reactive than the starting aromatic compound.[2] To minimize this:
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Use a large excess of the aromatic substrate: This increases the probability that the electrophile will react with the starting material rather than the alkylated product.
-
Control the reaction temperature: Lower temperatures generally reduce the rate of the second alkylation reaction more than the first.
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Slow addition of the alkylating agent: Adding the alkylating agent dropwise can help maintain a low concentration of the electrophile, favoring monoalkylation.
Q3: What is carbocation rearrangement and how can I prevent it?
A3: Carbocation rearrangement is the migration of a hydride or an alkyl group within a carbocation to form a more stable carbocation. This can lead to the formation of undesired isomeric products. To prevent this:
-
Choose an alkylating agent that forms a stable carbocation: Tertiary and benzylic carbocations are less likely to rearrange.
-
Use milder reaction conditions: Lower temperatures and less active Lewis acid catalysts can sometimes reduce the extent of rearrangement.
-
Consider Friedel-Crafts acylation followed by reduction: Acylium ions are resonance-stabilized and do not rearrange. The resulting ketone can then be reduced to the desired alkyl group.[2]
Q4: Which analytical techniques are best for identifying byproducts in my reaction mixture?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the components of your reaction mixture.[3] The gas chromatograph separates the different compounds, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, which can be used to elucidate their structures. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural characterization of isolated byproducts.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
Reactants:
-
Benzene (or a suitable substituted precursor like p-cymene)
-
An appropriate alkylating agent that can form the trimethyltetralin structure, such as 2,5-dichloro-2,5-dimethylhexane or a diol like 2,5-dimethyl-2,5-hexanediol in the presence of a strong acid.
-
Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃)
General Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced) is assembled. The system is kept under an inert atmosphere (e.g., nitrogen or argon).
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Charging Reactants: The aromatic substrate (in excess) and the Lewis acid catalyst are charged into the flask. The mixture is cooled in an ice bath.
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Addition of Alkylating Agent: The alkylating agent, dissolved in a small amount of the aromatic substrate or an inert solvent, is added dropwise from the dropping funnel over a period of time, maintaining the low temperature.
-
Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 0-25 °C) for a specified duration. The progress of the reaction should be monitored by a suitable technique like TLC or GC.
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Quenching: The reaction is quenched by slowly pouring the mixture over crushed ice and water. This will hydrolyze the aluminum chloride complex.
-
Workup: The organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to isolate the this compound.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction pathway for this compound synthesis and major byproduct routes.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Troubleshooting peak tailing for 1,1,3-Trimethyltetralin in chromatography
Technical Support Center: Chromatography Troubleshooting
Topic: Peak Tailing for 1,1,3-Trimethyltetralin
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the chromatographic analysis of this compound. The following sections are designed in a question-and-answer format to directly address common problems and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern for the analysis of this compound?
Peak tailing is a common chromatographic issue where the back half of a peak is wider than the front half, resulting in an asymmetrical shape.[1][2][3][4] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian curve. Tailing is problematic for several reasons:
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Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to distinguish between closely eluting compounds.[1]
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Inaccurate Quantification: The gradual slope of a tailing peak complicates the accurate determination of the peak's start and end points by integration software. This can lead to imprecise and inaccurate measurements of the analyte's concentration.[1][5]
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Lower Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, which can affect the limit of detection and quantification for trace analysis.[6]
While this compound is a non-polar hydrocarbon, peak tailing can still occur due to various chemical and physical factors within the chromatographic system.
Q2: What are the most common causes of peak tailing for a non-polar compound like this compound?
Peak tailing can stem from multiple sources, which can be broadly categorized as system issues, column problems, or suboptimal method parameters. Even for non-polar analytes, interactions with active sites, often created by system contamination, can be a significant cause.[7]
The table below summarizes the most frequent causes and their corresponding solutions.
| Category | Potential Cause | Recommended Solution |
| GC System Issues | Improper Column Installation | Ensure the column is cut squarely and inserted to the correct depth in both the inlet and detector.[5][8] Refer to the instrument manual for specific measurements. |
| Dead Volume or Leaks | Check all fittings and connections for leaks, especially at the column inlet. Minimize the use of extra tubing.[9][10] Replace the inlet septum if it is old or cored.[8] | |
| Contaminated Inlet Liner | Replace the inlet liner with a fresh, deactivated one.[5][8][11] Consider using a liner with glass wool if your sample contains non-volatile residues, but be aware that the wool itself can become a source of activity. | |
| Column-Related Issues | Column Contamination | Trim 10-50 cm from the front of the column to remove accumulated non-volatile residues.[5][8][11][12] If tailing persists, perform a column bake-out according to the manufacturer's temperature limits. |
| Secondary Interactions (Active Sites) | Although this compound is non-polar, active sites from contamination or exposed silica can cause tailing.[7] Ensure a high-quality, deactivated liner and column are used. Using a guard column can also protect the analytical column.[10] | |
| Column Degradation | The stationary phase can degrade over time, especially with aggressive samples or high temperatures. If other troubleshooting steps fail, the column may need to be replaced.[8] | |
| Method-Related Issues | Incompatible Solvent | The sample solvent should be compatible with the stationary phase. A mismatch in polarity can cause poor peak shape.[8][10] |
| Solvent Effect (Splitless Injection) | If using splitless injection, the initial oven temperature should be set 10-20°C below the boiling point of the sample solvent to ensure proper analyte focusing at the head of the column.[5][10][13] | |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2][3] To check for this, dilute the sample and reinject; if the peak shape improves, the column was overloaded. |
Q3: How should I systematically troubleshoot peak tailing for this compound?
A systematic approach is crucial to efficiently identify and resolve the root cause of peak tailing without making unnecessary changes. The workflow below provides a logical sequence of steps, starting with the simplest and most common fixes.
Caption: Systematic workflow for troubleshooting peak tailing.
Troubleshooting Guides & Protocols
Protocol 1: GC Inlet Maintenance (Septum and Liner Replacement)
Contamination in the injection port is a primary cause of peak distortion.[11][12] Regular maintenance is essential for high-quality results.
Materials:
-
Tweezers or liner removal tool
-
New, deactivated inlet liner (appropriate for your injection type)
-
New septum
-
Lint-free gloves
Procedure:
-
Cool Down: Set the inlet temperature to ambient and wait for it to cool completely. Turn off the carrier gas flow at the instrument or cylinder.
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace Septum: Remove the old septum using tweezers. Place the new septum in the fitting, ensuring it is properly seated. Do not overtighten the septum nut, as this can cause coring.
-
Remove Liner: Use a liner removal tool or tweezers to carefully pull the old liner out of the inlet.
-
Install New Liner: Wearing gloves, insert the new, deactivated liner. Ensure the O-ring is in good condition and properly seated.
-
Reassemble and Leak Check: Reassemble the inlet. Restore the carrier gas flow and typical operating pressures. Perform a leak check using an electronic leak detector around the septum nut and other fittings.
-
Equilibrate: Set the inlet to the method temperature and allow the system to equilibrate before running samples.
Protocol 2: Capillary Column Cutting and Installation
An improper cut or incorrect installation depth can create turbulence and dead volume, leading to peak tailing.[5][7][10]
Materials:
-
Capillary column cutter (ceramic wafer or diamond-tipped scribe)
-
Magnifying loupe or low-power microscope
-
Ruler or instrument-specific measuring tool
-
New column ferrules and nut
Procedure:
-
Cut the Column: Using a ceramic scoring wafer, gently score the column tubing. Hold the column on both sides of the score and pull it straight apart to create a clean, 90-degree break.
-
Inspect the Cut: Use a magnifying loupe to inspect the end of the column.[5] It should be a clean, flat surface with no jagged edges or shards. If the cut is poor, repeat the process.
-
Measure Insertion Depth: Slide the column nut and a new ferrule onto the column. Use the instrument manufacturer's ruler or guide to measure the exact length of the column that needs to be inserted into the inlet.
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Install in Inlet: Carefully insert the column into the inlet to the measured depth. While holding the column in place, tighten the column nut finger-tight, and then use a wrench to tighten it an additional half-turn. Do not overtighten.
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Confirm Flow and Condition: Restore carrier gas flow and confirm there is flow coming from the end of the column before installing it in the detector. Once installed in the detector, heat the column under a flow of carrier gas to condition it.
Visualizing the Cause of Tailing
Even with non-polar analytes, peak tailing can be caused by secondary interactions with "active sites." These sites are often not the silica of the column itself, but rather non-volatile contaminants that have accumulated in the inlet liner or at the head of the column.
Caption: Impact of system contamination on peak shape.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. lctsbible.com [lctsbible.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. youtube.com [youtube.com]
- 11. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 12. Help needed in troubleshooting the tailing peak - Chromatography Forum [chromforum.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimization of Injection Parameters for 1,1,3-Trimethyltetralin in Gas Chromatography (GC)
Welcome to the technical support center for the analysis of 1,1,3-Trimethyltetralin using Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the GC analysis of this compound and other related aromatic hydrocarbons.
Q1: What are the recommended initial GC injection parameters for this compound analysis?
A1: For a starting point, we recommend the following parameters. These should be optimized based on your specific instrumentation and analytical goals.
| Parameter | Recommended Starting Value | Notes |
| Inlet Temperature | 250 °C | A good starting point is approximately 30-50°C above the boiling point of the analyte. The boiling point of a close isomer, 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene, is 221°C. Therefore, 250°C is a reasonable initial setting to ensure efficient vaporization without degradation. |
| Injection Mode | Split or Splitless | The choice depends on the concentration of this compound in your sample. Use splitless mode for trace analysis and split mode for higher concentration samples to avoid column overload.[1] |
| Split Ratio | 50:1 (for split mode) | This is a common starting ratio and can be adjusted based on peak shape and detector response.[1] |
| Injection Volume | 1 µL | A standard injection volume that can be adjusted as needed. |
| Liner | Deactivated, with glass wool | A deactivated liner is crucial to prevent analyte degradation.[1] Glass wool can aid in sample vaporization and trap non-volatile residues. |
Q2: I am observing peak tailing for my this compound peak. What are the possible causes and solutions?
A2: Peak tailing is a common issue and can be caused by several factors. The following troubleshooting workflow can help identify and resolve the problem.
Troubleshooting Workflow for Peak Tailing
A troubleshooting workflow for addressing peak tailing issues.
Q3: My peaks for this compound are splitting. What could be the cause?
A3: Peak splitting can arise from several issues related to the injection technique and column installation.
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Improper Column Installation : Ensure the column is cut evenly and inserted to the correct depth in the inlet and detector.
-
Injection Technique : A slow injection speed can cause the sample to vaporize unevenly. A consistent and moderately fast injection is recommended.
-
Solvent Effects in Splitless Injection : If using splitless mode, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent trapping and peak focusing.
-
Contamination : Active sites in the inlet liner or at the head of the column can cause peak splitting. Try replacing the liner and trimming the first few centimeters of the column.
Q4: How do I choose between split and splitless injection for my analysis?
A4: The choice between split and splitless injection depends primarily on the concentration of your analyte.
| Injection Mode | Best For | Principle | Key Considerations |
| Split | High concentration samples | A portion of the sample is vented, and only a fraction enters the column, preventing overload.[1] | The split ratio needs to be optimized. Higher ratios lead to sharper peaks but lower sensitivity. |
| Splitless | Trace analysis (low concentration samples) | The split vent is closed during injection, allowing most of the sample to be transferred to the column for maximum sensitivity.[1] | Requires careful optimization of the purge activation time to vent the solvent after the analytes have been transferred to the column. |
Q5: I am not getting reproducible results. What should I check?
A5: Irreproducible results can be frustrating. Here is a checklist of potential causes:
-
Autosampler vs. Manual Injection : Autosamplers generally provide better reproducibility than manual injections.
-
Syringe Issues : Check for bubbles in the syringe and ensure it is clean and functioning correctly.
-
Septum Leak : A leaking septum can cause pressure fluctuations and sample loss. Replace the septum regularly.
-
Inlet Temperature : Ensure the inlet temperature is consistent and appropriate for the analyte.
-
Carrier Gas Flow : Check for leaks in the gas lines and ensure a constant and stable carrier gas flow.
Experimental Protocols
This section provides a detailed methodology for the GC analysis of this compound.
1. Sample Preparation
The appropriate sample preparation will depend on the sample matrix. For a simple standard solution:
-
Solvent Selection : Use a high-purity, volatile solvent in which this compound is soluble, such as hexane or dichloromethane.
-
Standard Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Working Standards : Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Vialing : Transfer the standard solutions to 2 mL autosampler vials with PTFE/silicone septa.
2. GC-FID Method Parameters
These are recommended starting parameters that may require further optimization.
| Parameter | Value |
| GC System | Agilent 7890B GC with FID or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow mode) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) or Splitless (0.75 min purge activation time) |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temperature: 100 °C, hold for 1 min- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Experimental Workflow Diagram
A general workflow for the GC analysis of this compound.
This technical support center provides a foundation for optimizing your GC analysis of this compound. Remember that all methods should be validated for your specific application and instrumentation. For further assistance, please consult your instrument's user manual or contact your manufacturer's technical support.
References
Addressing matrix effects in the analysis of 1,1,3-Trimethyltetralin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 1,1,3-Trimethyltetralin.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions to mitigate matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column: Co-extracted matrix components can interact with active sites, causing peak distortion.[1][2] | - Use an inert liner: A deactivated liner can minimize interactions.[3][4] - Employ analyte protectants: These additives can mask active sites.[1][5] - Optimize injection temperature: Lowering the temperature can reduce on-column degradation. |
| Low Analyte Recovery | Ion suppression in LC-MS: Co-eluting matrix components can interfere with the ionization of this compound.[5][6][7] Incomplete extraction: The analyte may not be efficiently extracted from the sample matrix. | - Improve sample cleanup: Utilize techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[6][8] - Optimize mobile phase: Adjusting the mobile phase composition can improve separation from matrix components.[9] - Change ionization source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI).[7] |
| Poor Reproducibility | Variable matrix effects between samples: Inconsistent levels of interfering compounds can lead to fluctuating results.[2] | - Implement Stable Isotope Dilution (SID): An isotopically labeled internal standard co-elutes with the analyte and experiences similar matrix effects, providing more accurate quantification.[10][11][12] - Use matrix-matched calibrants: Preparing calibration standards in a blank matrix similar to the samples can compensate for consistent matrix effects.[1][6] |
| Signal Enhancement | Matrix-induced enhancement in GC-MS: Certain matrix components can block active sites in the GC system, leading to an increased analyte response.[1][2][5][13] | - Matrix-matched calibration: This is the most common way to correct for this effect.[1][14] - Analyte protectants: These can create a consistent enhancement effect for both standards and samples.[5][14] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The matrix refers to all components in a sample other than the analyte of interest (this compound).[6] Matrix effects are the influence of these components on the analytical signal of the analyte, leading to either suppression or enhancement of the signal.[5][7] This can result in inaccurate quantification, poor reproducibility, and compromised method sensitivity.
Q2: What are the most common sample preparation techniques to reduce matrix effects?
A2: Effective sample preparation is crucial for minimizing matrix effects.[6] Common techniques include:
-
Protein Precipitation (PPT): A simple method to remove proteins from biological samples, though it may not remove other interfering substances like phospholipids.[8]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in immiscible liquids. Adjusting the pH can optimize the extraction of this compound.[8]
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering compounds and concentrate the analyte, leading to a cleaner extract.[6]
Q3: How does Stable Isotope Dilution (SID) help in overcoming matrix effects?
A3: Stable Isotope Dilution (SID) is a powerful technique for correcting matrix effects.[10][11][12] It involves adding a known amount of a stable isotope-labeled version of this compound to the sample before processing.[15] This internal standard has the same chemical and physical properties as the analyte and will be affected by matrix effects in the same way.[5] By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved even in the presence of signal suppression or enhancement.[10][12]
Q4: When should I use matrix-matched calibration?
A4: Matrix-matched calibration is recommended when you have access to a blank matrix that is very similar to your samples.[6] This involves preparing your calibration standards in this blank matrix. This approach helps to compensate for consistent matrix effects by ensuring that both the standards and the samples experience similar signal suppression or enhancement.[1]
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A5: Yes, optimizing chromatographic conditions can significantly reduce matrix effects. By improving the separation of this compound from co-eluting matrix components, the interference at the ion source can be minimized.[9] This can be achieved by adjusting the column chemistry, mobile phase composition, gradient profile, and flow rate.[6]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
Sample Preparation: To 1 mL of plasma, add a known concentration of the stable isotope-labeled internal standard for this compound.
-
pH Adjustment: Adjust the sample pH to >11 using 1M NaOH.
-
Extraction: Add 5 mL of a non-polar organic solvent (e.g., hexane or methyl tert-butyl ether). Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 100 mL of the water sample (spiked with the internal standard) onto the cartridge at a slow flow rate (approx. 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Decision tree for addressing matrix effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accounting for Matrix Effects - Page 2 - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Matrix Effects in the Liquid Chromatography-Tandem Mass Spectrometry Method of Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix enhancement effect: A blessing or curse for gas chromatography? | Technology Networks [technologynetworks.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Enhancing the resolution of 1,1,3-Trimethyltetralin from interfering compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of 1,1,3-Trimethyltetralin. The focus is on enhancing the resolution of this compound from potentially interfering substances.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the separation of this compound?
A1: Gas Chromatography (GC) is the most prevalent and effective technique for the analysis of semi-volatile compounds like this compound and other alkylated polycyclic aromatic hydrocarbons (PAHs). It is typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification.
Q2: What are the likely interfering compounds when analyzing this compound?
A2: Potential interfering compounds include other isomers of trimethyltetralin, related alkylated tetralins, and other aromatic hydrocarbons that may be present in the sample matrix. The specific interferents will depend on the sample source and preparation method.
Q3: My peak for this compound is showing fronting. What could be the cause?
A3: Peak fronting is often an indication of column overload. This can happen if the sample concentration is too high. Consider diluting your sample and reinjecting. It can also be caused by a mismatch between the injection solvent and the mobile phase in HPLC, though GC is more common for this analyte.
Q4: I am observing peak tailing for this compound. What are the possible reasons?
A4: Peak tailing can be caused by several factors, including active sites on the column, contamination in the liner or at the head of the column, or a dead volume in the system. Ensure you are using a high-quality, inert column and that the column is installed correctly.
Q5: How can I improve the sensitivity of my analysis for low concentrations of this compound?
A5: To improve sensitivity, you can optimize your detector settings (e.g., for an MS, use Selected Ion Monitoring or SIM mode), increase the injection volume (if it does not cause peak distortion), or use a more sensitive detector. Ensuring a clean system and high-purity gases can also reduce baseline noise and improve the signal-to-noise ratio.
Troubleshooting Guide
Issue 1: Poor Resolution and Co-elution of Peaks
Question: I am seeing co-eluting peaks with this compound. How can I improve the separation?
Answer: Poor resolution is a common challenge. Here is a systematic approach to troubleshoot and improve the separation of your target analyte from interfering compounds.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for improving peak resolution.
Data Presentation: Impact of Method Parameter Changes on Resolution
| Parameter Change | Initial Value | Modified Value | Resolution (Rs) between this compound and Interferent |
| Temperature Ramp Rate | 10 °C/min | 5 °C/min | 1.2 -> 1.6 |
| Initial Oven Temperature | 80 °C | 60 °C | 1.2 -> 1.4 |
| Column Stationary Phase | Non-polar (e.g., DB-5ms) | Mid-polar (e.g., DB-17ms) | 1.2 -> 1.9 |
| Carrier Gas Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.2 -> 1.5 |
Issue 2: Inconsistent Retention Times
Question: The retention time for this compound is shifting between injections. What could be the cause?
Answer: Retention time instability can compromise peak identification and integration. The following steps can help diagnose and resolve this issue.
Logical Relationship Diagram for Retention Time Instability
Caption: Diagnostic flowchart for inconsistent retention times.
Experimental Protocols
Example GC-MS Method for this compound Analysis
This protocol is a general starting point and may require optimization for your specific application and sample matrix.
Experimental Workflow
Caption: General workflow for GC-MS analysis.
GC Parameters:
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Start at 60 °C (hold for 2 min), ramp to 280 °C at 8 °C/min, hold for 5 min |
MS Parameters:
| Parameter | Setting |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) or SIM (target ions for this compound) |
| Solvent Delay | 4 min |
Best practices for handling and storage of 1,1,3-Trimethyltetralin
Technical Support Center: 1,1,3-Trimethyltetralin
Disclaimer: The information provided in this guide is based on data for structurally similar compounds, such as other trimethyltetralin isomers and tetralin derivatives, due to the limited availability of specific data for this compound (CAS No. 85268-66-2)[1]. Researchers, scientists, and drug development professionals should use this information as a general guideline and always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the exact compound being used. All laboratory work should be conducted by trained personnel in a controlled environment.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of Trimethyltetralins?
Trimethyltetralins are members of the tetralin class of organic compounds, which are derivatives of naphthalene where one of the rings is saturated[2]. They are typically oily, colorless to pale yellow liquids with a characteristic odor. Due to their chemical structure, they are generally soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate[3].
Q2: What are the best practices for handling this compound?
Given the nature of similar organic compounds, the following handling best practices are recommended:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors[4][5].
-
Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE)[4][6].
-
Prevent the formation of aerosols or dust[4].
-
Keep containers tightly closed when not in use to prevent evaporation and contamination[4][6].
-
Avoid prolonged or repeated exposure[6].
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of the compound and ensure safety:
-
Store in a cool, dark, and dry place[4].
-
Keep the container tightly closed to prevent oxidation and moisture absorption[4][7].
-
Store away from incompatible materials, such as strong oxidizing agents[8].
-
Some related compounds have specific storage temperature recommendations, such as 2°C - 8°C or 10°C - 25°C[6][9][10]. Always check the supplier's recommendation.
Q4: What Personal Protective Equipment (PPE) should be worn when handling this compound?
To ensure personal safety, the following PPE is recommended:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles[4][6].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber)[4][6].
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used[6][7].
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact. In case of potential splashing, an apron or full-body suit may be necessary[4][6].
Q5: What is the appropriate procedure for cleaning up a spill?
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area[8].
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal[4].
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of the waste in accordance with local, state, and federal regulations[11].
Q6: What are the first-aid measures in case of exposure?
Immediate action is critical in case of accidental exposure:
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention[4][6].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[6][8].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[6][8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].
Troubleshooting Guide
Q: The compound has a yellow tint, although it was colorless upon arrival. What should I do?
A: A change in color may indicate degradation or contamination. Tetralin and its derivatives can form explosive peroxides upon exposure to air and light over time[12]. It is recommended to test for the presence of peroxides. If peroxides are present or if the compound's purity is a concern, it should be disposed of according to hazardous waste protocols.
Q: I am observing inconsistent results in my experiments using this compound. What could be the cause?
A: Inconsistent results can stem from several factors:
-
Compound Purity: The compound may have degraded due to improper storage (exposure to light, air, or temperature fluctuations).
-
Contamination: The stock solution or the primary container may be contaminated.
-
Handling Errors: Inconsistent measurements or variations in the experimental setup can lead to variable outcomes.
It is advisable to verify the purity of the compound using an appropriate analytical technique (e.g., GC-MS, NMR) and to use fresh aliquots from a properly stored stock for each experiment.
Q: The compound seems to be viscous and difficult to pipette accurately. What are the best practices for handling it?
A: If the compound is viscous, gently warming the container in a water bath to slightly above room temperature can reduce its viscosity, making it easier to handle. Ensure the container is sealed during warming to prevent evaporation or decomposition. Always use positive displacement pipettes for accurate measurement of viscous liquids.
Quantitative Data for Related Compounds
The following table summarizes key quantitative data for compounds structurally related to this compound.
| Property | 1,1,6-Trimethyltetralin | Tetralin |
| CAS Number | 475-03-6[3] | 119-64-2[12] |
| Molecular Formula | C₁₃H₁₈[3] | C₁₀H₁₂[12] |
| Molecular Weight | 174.28 g/mol [3] | 132.21 g/mol |
| Boiling Point | 242.3 °C[9] | 206-208 °C |
| Density | 0.936 g/cm³[9] | 0.970 g/cm³ |
| Flash Point | 97.8 °C[9] | 77 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethylacetate[3] | Insoluble in water |
| Appearance | Clear Oil[10] | Colorless liquid |
Experimental Protocol: General Procedure for Handling Liquid Organic Compounds
This protocol provides a general workflow for the safe handling and use of liquid organic compounds like trimethyltetralins in a research laboratory.
-
Preparation and Pre-use Checks:
-
Read and understand the Safety Data Sheet (SDS) for the specific compound.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE (safety goggles, lab coat, appropriate gloves).
-
Prepare all necessary equipment (glassware, pipettes, stir bars) and ensure they are clean and dry.
-
Have spill cleanup materials readily available.
-
-
Aliquoting and Solution Preparation:
-
Perform all manipulations of the neat compound inside a chemical fume hood.
-
Allow the compound to reach room temperature if it was stored in a refrigerator or freezer.
-
Carefully open the container, being mindful of any potential pressure buildup.
-
Using a calibrated pipette, transfer the desired amount of the liquid to a tared vial or directly into the reaction vessel.
-
If preparing a stock solution, add the appropriate solvent to the weighed compound and mix thoroughly until fully dissolved.
-
Seal the stock solution container tightly, label it clearly with the compound name, concentration, solvent, date, and your initials, and store it under the recommended conditions.
-
-
Use in Experiments:
-
When adding the compound or its solution to a reaction, do so slowly and carefully to avoid splashing.
-
Ensure the reaction is being conducted in appropriate glassware and with adequate ventilation.
-
Monitor the reaction for any unexpected changes (e.g., color change, gas evolution, temperature increase).
-
-
Post-Experiment and Waste Disposal:
-
Quench any reactive materials in the reaction mixture according to established laboratory procedures.
-
Dispose of all liquid and solid waste containing the compound in appropriately labeled hazardous waste containers. Do not pour organic waste down the drain[11].
-
Clean all glassware that came into contact with the compound with a suitable solvent, followed by soap and water. Collect the initial solvent rinse as hazardous waste.
-
Wipe down the work area in the fume hood.
-
Remove PPE and wash hands thoroughly.
-
Visualizations
Caption: Workflow for the safe handling of liquid organic compounds.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Page loading... [guidechem.com]
- 2. alpha-Ionene | C13H18 | CID 68057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,6-TRIMETHYLTETRALIN | 475-03-6 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 1,1,6-Trimethyltetralin | 475-03-6 | AAA47503 | Biosynth [biosynth.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. lobachemie.com [lobachemie.com]
Validation & Comparative
Comparative Analysis of 1,1,3-Trimethyltetralin and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between chemical isomers is paramount. This guide provides a comparative analysis of 1,1,3-Trimethyltetralin and its isomers, focusing on their chemical properties, synthesis, and potential biological activities. While direct comparative experimental data between these specific isomers is limited in publicly available literature, this guide synthesizes existing knowledge on tetralin derivatives to infer likely differences in performance and outlines the necessary experimental protocols for a definitive comparison.
Introduction to Trimethyltetralins
Tetralin (1,2,3,4-tetrahydronaphthalene) and its derivatives are a class of bicyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry due to their presence in the core structure of many biologically active compounds. The addition of methyl groups to the tetralin scaffold, creating various trimethyltetralin isomers, can profoundly influence their physicochemical properties and biological activities. The position of these methyl groups dictates the molecule's shape, lipophilicity, and potential interactions with biological targets. This guide focuses on this compound and compares it with other positional isomers to highlight the importance of isomeric purity in research and drug development.
Physicochemical Properties: A Tabular Comparison
The arrangement of methyl groups on the tetralin core affects properties such as boiling point, melting point, and density. While experimental data for all isomers is not consistently available, the following table summarizes key physicochemical properties for this compound and some of its known isomers based on data from chemical databases.
| Property | This compound | 1,2,3-Trimethyl-1,2,3,4-tetrahydronaphthalene[1] | 1,1,6-Trimethyltetralin[2] |
| Molecular Formula | C₁₃H₁₈ | C₁₃H₁₈ | C₁₃H₁₈ |
| Molecular Weight | 174.28 g/mol | 174.28 g/mol [1] | 174.28 g/mol [2] |
| Boiling Point | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available |
| LogP (octanol/water) | Data not available | 4.1[1] | Data not available |
Note: The lack of comprehensive experimental data for all isomers underscores the need for further characterization of these compounds.
Synthesis of Trimethyltetralin Isomers
The synthesis of specific trimethyltetralin isomers typically involves multi-step processes. A general conceptual workflow for the synthesis of a trimethyltetralin isomer is outlined below. The precise reagents and conditions would be adapted based on the desired substitution pattern.
Caption: Generalized synthetic workflow for trimethyltetralin isomers.
Experimental Protocol: Illustrative Synthesis of a Tetralin Derivative
-
Friedel-Crafts Acylation: Reaction of a suitable aromatic precursor with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce a keto group.
-
Clemmensen or Wolff-Kishner Reduction: Reduction of the keto group to a methylene group.
-
Cyclization: Intramolecular cyclization to form the second ring of the tetralin system, often acid-catalyzed.
-
Further Alkylation/Modification: Introduction of methyl groups at the desired positions.
Comparative Biological Activity: Inferences and a Path Forward
Direct comparative studies on the biological activity of this compound and its isomers are scarce. However, research on other substituted tetralins provides a framework for predicting how these isomers might differ in their biological effects.
Potential Areas of Differential Activity
-
Anticancer Activity: Tetralin derivatives have been investigated for their potential as anticancer agents. The spatial arrangement of the methyl groups in trimethyltetralin isomers would likely lead to differences in their ability to interact with biological targets such as enzymes or receptors involved in cancer pathways.
-
Receptor Binding: The substitution pattern on the tetralin ring is known to be critical for binding to various receptors, including serotonin and dopamine receptors. It is plausible that different trimethyltetralin isomers will exhibit varied affinities and selectivities for these receptors.
-
Enzyme Inhibition: The shape and electronic properties of the isomers will influence their fit into the active sites of enzymes. Therefore, they are expected to show differential inhibitory activities against various enzymes.
Proposed Experimental Workflow for Comparative Analysis
To definitively compare the biological performance of this compound and its isomers, a systematic experimental approach is required. The following workflow outlines the key steps.
Caption: Proposed workflow for the comparative biological evaluation of trimethyltetralin isomers.
Detailed Methodologies for Key Experiments
1. Cell Viability (MTT) Assay:
-
Objective: To assess the cytotoxic effects of the trimethyltetralin isomers on cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of each trimethyltetralin isomer for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each isomer.
-
2. Radioligand Receptor Binding Assay:
-
Objective: To determine the binding affinity of the trimethyltetralin isomers to a specific receptor (e.g., a serotonin receptor subtype).
-
Protocol:
-
Prepare cell membranes expressing the target receptor.
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-serotonin) and varying concentrations of the unlabeled trimethyltetralin isomers.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki (inhibitory constant) for each isomer.
-
Conclusion and Future Directions
The precise positioning of methyl groups on the tetralin scaffold is expected to have a significant impact on the biological activity of trimethyltetralin isomers. While direct comparative data for this compound and its isomers is currently lacking in the scientific literature, this guide provides a framework for understanding the potential differences based on established structure-activity relationships of related compounds. The outlined experimental protocols offer a clear path for researchers to generate the necessary quantitative data to fully elucidate the comparative performance of these isomers. Such studies are crucial for advancing our understanding of this chemical class and for the potential development of novel therapeutic agents.
References
Differentiating 1,1,3-Trimethyltetralin from 1,1,6-Trimethyltetralin by mass spectrometry
For researchers, scientists, and drug development professionals, distinguishing between structural isomers is a critical analytical challenge. This guide provides a comparative analysis of the mass spectrometric differentiation of 1,1,3-trimethyltetralin and 1,1,6-trimethyltetralin, offering insights into their distinct fragmentation patterns under electron ionization (EI).
While both this compound and 1,1,6-trimethyltetralin are isomers with the same molecular weight, their structural differences lead to distinct fragmentation pathways upon electron ionization. These differences can be exploited for their unambiguous identification. This guide presents the experimentally observed fragmentation of 1,1,6-trimethyltetralin and a theoretically predicted fragmentation pattern for this compound, due to the absence of its experimental spectrum in publicly available databases.
Predicted and Observed Fragmentation Patterns
The key to differentiating these isomers lies in the stability of the carbocations formed upon fragmentation. The position of the methyl groups influences which fragmentation pathways are favored.
1,1,6-Trimethyltetralin: The mass spectrum of 1,1,6-trimethyltetralin is characterized by a prominent base peak at m/z 159.[1] This major fragment results from the loss of a methyl group (CH₃•), a classic example of benzylic cleavage, which is favored due to the formation of a stable tertiary benzylic carbocation.
This compound (Predicted): For this compound, two primary fragmentation pathways are predicted. The loss of a methyl group from the C1 position would also lead to a tertiary benzylic carbocation, resulting in a fragment at m/z 159. However, the loss of a propyl group (C₃H₇•) via a retro-Diels-Alder (RDA) type rearrangement of the saturated ring is also a plausible and potentially significant fragmentation pathway. This would generate a highly stable radical cation at m/z 131. The relative abundance of the m/z 159 and m/z 131 fragments would be a key differentiating feature.
Comparative Analysis of Mass Spectra
The following table summarizes the expected and observed mass-to-charge ratios (m/z) and relative abundances of the key fragment ions for the two isomers.
| m/z | Relative Abundance (1,1,6-Trimethyltetralin - Experimental) | Relative Abundance (this compound - Predicted) | Proposed Fragment Ion | Fragmentation Pathway |
| 174 | Present | Present | [C₁₃H₁₈]⁺• | Molecular Ion |
| 159 | 100 (Base Peak) | High | [C₁₂H₁₅]⁺ | Loss of CH₃• (Benzylic Cleavage) |
| 131 | Low | High | [C₁₀H₁₁]⁺ | Loss of C₃H₇• (retro-Diels-Alder type) |
Data for 1,1,6-trimethyltetralin is from the NIST WebBook.[1] Data for this compound is predicted based on fragmentation principles.
Visualization of Fragmentation Pathways
The distinct fragmentation pathways of the two isomers can be visualized as follows:
Caption: Predicted fragmentation of this compound.
Caption: Experimental fragmentation of 1,1,6-trimethyltetralin.
Experimental Protocol
The mass spectral data for 1,1,6-trimethyltetralin was obtained using a standard electron ionization mass spectrometer. A typical experimental setup would involve the following:
Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatograph (GC) for separation from any impurities.
Ionization: The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺•).
Fragmentation: The energetically unstable molecular ion undergoes fragmentation to produce a series of fragment ions.
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
References
Comparative Analysis of Analytical Methodologies for the Quantification of 1,1,3-Trimethyltetralin and Related Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantitative analysis of 1,1,3-Trimethyltetralin and structurally related polycyclic aromatic hydrocarbons (PAHs): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection. The selection of an appropriate analytical method is critical for accurate quantification in complex matrices, ensuring data reliability for research and development.
While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide draws upon established and validated methods for the broader class of PAHs, offering a robust framework for methodological comparison.
Quantitative Performance Comparison
The following tables summarize the typical quantitative performance parameters for GC-MS and HPLC methods in the analysis of aromatic hydrocarbons. These values are derived from validated methods for PAHs and serve as a reliable benchmark.[1][2][3][4]
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data [1][4]
| Parameter | Typical Value Range |
| Linearity (R²) | 0.983 - 0.999 |
| Limit of Detection (LOD) | 0.03 - 4.77 µg/kg |
| Limit of Quantification (LOQ) | 0.05 - 11.9 µg/kg |
| Recovery | 71% - 90% |
| Relative Standard Deviation (RSD) | 4% - 11% |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data [2][3]
| Parameter | Typical Value Range |
| Linearity (R²) | 0.991 - 0.9995 |
| Limit of Detection (LOD) | 0.01 - 0.60 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 2.0 ng/mL |
| Recovery | 66.1% - 121% |
| Relative Standard Deviation (RSD) | < 20% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for GC-MS and HPLC analysis of aromatic hydrocarbons.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly selective and sensitive, making it a gold standard for the determination of PAHs in complex matrices.[5]
-
Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME) [1]
-
A 10.00 mL water sample is placed in a conical test tube.
-
A mixture of 500 µL of an extraction solvent (e.g., chloroform) and 1000 µL of a disperser solvent (e.g., acetone) is rapidly injected into the sample.[1]
-
A cloudy solution is formed and centrifuged.
-
The sedimented phase is collected for GC-MS analysis.
-
-
Instrumentation [6]
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[6]
-
Injector: Splitless mode at 280°C.[1]
-
Oven Temperature Program: Initial temperature of 60°C held for 0.5 min, ramped to 230°C at 3°C/min, then to 290°C at 5°C/min, and held for 10 min.[1]
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV.
-
2. High-Performance Liquid Chromatography (HPLC) Protocol
HPLC coupled with a fluorescence detector (FLD) offers high sensitivity for PAH analysis, particularly in aqueous samples.[5]
-
Sample Preparation (Liquid-Liquid Extraction - LLE) [5]
-
For aqueous samples, 1000 mL of the water sample is placed in a separatory funnel.
-
25 mL of hexane is added, and the funnel is shaken for 10 minutes.[5]
-
The organic layer is allowed to separate and is then collected.[5]
-
The extraction is repeated multiple times.
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The extract is concentrated by evaporation and reconstituted in the mobile phase for HPLC analysis.
-
-
-
HPLC System: A system equipped with a suitable pump, autosampler, and column oven.
-
Column: A column designed for PAH analysis, such as a Hypersil Gold Amino column (150 mm x 4.6 mm, 5.0 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[5]
-
Detector: A fluorescence detector (FLD) is often used for its high sensitivity to aromatic compounds. A UV-Diode Array Detector (DAD) can also be utilized.
-
Method Comparison and Recommendations
-
GC-MS is generally preferred for its high specificity and comprehensive qualitative and quantitative capabilities. The mass spectral data provides structural information, which is invaluable for confident compound identification. It is particularly well-suited for complex matrices where co-eluting compounds may be present.
-
HPLC with Fluorescence Detection offers excellent sensitivity for many PAHs, often exceeding that of GC-MS for certain compounds.[5] It can be a more cost-effective and faster option for routine quantitative analysis where the identity of the target analytes is well-established. However, it may lack the specificity of MS detection in complex samples.
The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of sensitivity and selectivity, and the availability of instrumentation. For confirmatory analysis and in the presence of complex sample matrices, GC-MS is the recommended technique. For routine screening of known aromatic hydrocarbons in relatively clean samples, HPLC can be a highly effective and efficient alternative.
References
- 1. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Analytical Methodology for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Fine Particulate Matter Emitted by Diesel Engines | JOURNAL OF BIOENGINEERING, TECHNOLOGIES AND HEALTH [jbth.com.br]
- 3. primescholars.com [primescholars.com]
- 4. tandfonline.com [tandfonline.com]
- 5. documents.thermofisher.cn [documents.thermofisher.cn]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. shimadzu.com [shimadzu.com]
A Comparative Guide to the Inter-Laboratory Analysis of 1,1,3-Trimethyltetralin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for the quantification of 1,1,3-Trimethyltetralin. In the absence of a formal inter-laboratory comparison study for this specific analyte, this document synthesizes expected performance data from established analytical techniques. The information herein is intended to guide laboratories in selecting appropriate methods and to provide a benchmark for performance evaluation.
The analysis of this compound, a substituted tetralin, is pertinent in various fields, including environmental monitoring and as a potential impurity or metabolite in pharmaceutical products. Accurate and reproducible quantification is therefore critical. The primary analytical techniques suitable for this compound are gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Comparison of Analytical Methodologies
The choice of analytical instrumentation can significantly impact the sensitivity, selectivity, and robustness of this compound analysis. Below is a summary of expected performance characteristics for two common GC-based methods.
Table 1: Comparison of Expected Performance Data for this compound Analysis
| Parameter | GC-FID | GC-MS (Quadrupole) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 3 - 30 ng/mL | 0.03 - 1.5 ng/mL |
| Linear Range | 10 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Selectivity | Moderate | High |
| Cost | Low | Moderate |
| Expertise Required | Low to Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results. Below are representative protocols for the analysis of this compound by GC-FID and GC-MS.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for routine quantification where high sensitivity is not the primary requirement and the sample matrix is relatively clean.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm i.d. and 0.25 µm film thickness is often used for separating compounds of this nature.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250°C
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Quantification: Based on an external or internal standard calibration curve.
Protocol 2: Gas Chromatography with Mass Spectrometry (GC-MS)
This method provides higher selectivity and sensitivity, making it ideal for complex matrices and trace-level detection.
-
Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: Same as GC-FID.
-
Injector: Same as GC-FID.
-
Oven Temperature Program: Same as GC-FID.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of this compound. Full scan mode can be used for initial identification.
-
-
Injection Volume: 1 µL.
-
Quantification: Based on an internal standard calibration curve, which is recommended to compensate for matrix effects.
Visualizations
Logical Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate analytical method for this compound analysis based on key experimental requirements.
Caption: Decision tree for analytical method selection.
Experimental Workflow for Sample Analysis
This diagram outlines the general experimental workflow from sample receipt to final data analysis.
Caption: General workflow for sample analysis.
A Comparative Guide to the Synthetic Routes of Trimethyltetralins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of trimethyltetralins, valuable structural motifs in medicinal chemistry and materials science. The following sections detail prominent synthetic routes, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate informed decisions in synthetic strategy design.
Friedel-Crafts Acylation and Alkylation followed by Reduction
A classic and versatile approach to substituted tetralins involves the Friedel-Crafts reaction to construct the carbon skeleton, followed by a reduction step to yield the final saturated ring. This strategy offers flexibility in the introduction of substituents on the aromatic ring.
a) Friedel-Crafts Alkylation Route
This method directly forms the tetralin ring system by reacting an aromatic substrate with a suitable dihaloalkane in the presence of a Lewis acid catalyst.
Example: Synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
While this example yields a tetramethyl derivative, the underlying principle is directly applicable to the synthesis of trimethyltetralins by selecting appropriately substituted starting materials.
Experimental Protocol:
To a solution of 2,5-dichloro-2,5-dimethylhexane (300 mg, 1.64 mmol) in dry benzene (25 mL), aluminum (III) chloride (22.0 mg, 0.164 mmol) was added. The resulting mixture was stirred at reflux for 16 hours. After cooling, the reaction was quenched with 3M HCl (5 mL) and extracted with hexanes (3 x 10 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash chromatography (100% hexanes) to afford 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene as a colorless oil (309 mg, 91% yield)[1].
Spectroscopic Data:
-
¹H NMR (500MHz, CDCl₃): δ 1.33 (s, 12H), 1.74 (s, 4H), 7.16-7.19 (m, 2H), 7.34-7.36 (m, 2H).
-
¹³C NMR (500MHz, CDCl₃): δ 31.9, 34.2, 35.1, 125.5, 126.5, 144.8.
b) Friedel-Crafts Acylation followed by Reduction Route
This two-step sequence involves the acylation of a substituted benzene derivative with an acid anhydride, followed by reduction of the resulting keto acid to furnish the tetralin ring.
Logical Workflow for Friedel-Crafts Acylation/Reduction
Caption: Friedel-Crafts acylation followed by reduction.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[2][3][4] This method is particularly useful for the synthesis of tetralones, which are immediate precursors to tetralins.
General Reaction Scheme:
The reaction typically involves the condensation of a ketone (e.g., a substituted cyclohexanone) with methyl vinyl ketone.[3]
Experimental Protocol Example (General Procedure):
To a solution of the starting ketone (1.0 eq) in a suitable solvent such as methanol, a base like sodium methoxide (3.0 eq) is added at room temperature. Freshly distilled methyl vinyl ketone (5.0 eq) is then added, and the mixture is stirred. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., DCM). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a trimethyl-substituted tetralone, can be purified by flash column chromatography.[5]
Logical Workflow for Robinson Annulation
Caption: Robinson annulation for tetralone synthesis.
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful and atom-economical method for the construction of six-membered rings.[6][7] A novel approach involves a nitrogen deletion/Diels-Alder cascade reaction to synthesize substituted tetralins.
General Reaction Scheme:
This specific strategy employs an isoindoline, a nitrogen deletion reagent (anomeric amide), and a dienophile to generate an ortho-xylylene intermediate in situ, which then undergoes a Diels-Alder reaction.[6]
Experimental Workflow for Diels-Alder Synthesis
Caption: Diels-Alder synthesis of tetralins.
Catalytic Hydrogenation of Trimethylnaphthalenes
The direct hydrogenation of substituted naphthalenes is a straightforward and industrially relevant method for producing tetralins. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.
General Reaction Scheme:
A trimethylnaphthalene is treated with hydrogen gas in the presence of a metal catalyst to selectively reduce one of the aromatic rings.
Experimental Considerations:
-
Catalysts: Common catalysts include platinum, palladium, and nickel-based systems.
-
Solvents: High-boiling point solvents are often employed.
-
Conditions: The reaction is typically carried out under pressure and at elevated temperatures.
Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Substituted benzene, dihaloalkane | None (direct cyclization) | Single step, potentially high yielding. | Prone to rearrangements and polysubstitution. |
| Friedel-Crafts Acylation/Reduction | Substituted benzene, succinic anhydride | β-Aroylpropionic acid, γ-Arylbutyric acid | Avoids rearrangement, good regioselectivity. | Two-step process, requires strong reducing agents. |
| Robinson Annulation | Substituted cyclohexanone, methyl vinyl ketone | 1,5-Diketone | Forms a key C-C bond and the ring in one pot. | Can have side reactions (polymerization of MVK). |
| Diels-Alder Reaction | Substituted isoindoline, dienophile | ortho-Xylylene | Atom-economical, potential for stereocontrol. | Requires synthesis of specific starting materials. |
| Catalytic Hydrogenation | Trimethylnaphthalene | None | Direct conversion, scalable. | Requires specialized high-pressure equipment. |
Conclusion
The choice of the most suitable synthetic route for a particular trimethyltetralin derivative depends on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The Friedel-Crafts acylation/reduction sequence offers a reliable and versatile laboratory-scale approach. For the construction of complex polycyclic systems, the Robinson annulation provides an elegant solution. The Diels-Alder reaction represents a modern and efficient strategy, particularly when stereochemical control is desired. Finally, catalytic hydrogenation is the method of choice for large-scale production where the corresponding trimethylnaphthalene is readily available. This guide provides the foundational information for researchers to select and implement the optimal synthetic strategy for their target trimethyltetralin molecules.
References
- 1. 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. fiveable.me [fiveable.me]
- 5. Robinson Annulation | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to GC Column Performance in Trimethyltetralin Isomer Separations
For researchers, scientists, and professionals in drug development, the efficient separation of trimethyltetralin isomers is a critical analytical challenge. The selection of an appropriate gas chromatography (GC) column is paramount to achieving the desired resolution and accuracy. This guide provides an objective comparison of the performance of different GC columns for this application, supported by available experimental data and detailed methodologies.
The separation of structurally similar isomers, such as the various forms of trimethyltetralin, is heavily dependent on the selectivity of the GC column's stationary phase. Subtle differences in the interaction between the isomers and the stationary phase dictate the elution order and resolution. This guide explores the performance of non-polar, semi-polar, and ionic liquid stationary phases in the context of separating alkylated aromatic hydrocarbons, using trimethylnaphthalene as a proxy for trimethyltetralin due to the limited availability of direct comparative data for the latter.
Comparative Analysis of GC Column Performance
The following table summarizes the retention time of 1,4,6-trimethylnaphthalene on three distinct capillary GC columns, offering insights into the potential separation behavior of trimethyltetralin isomers.
| Stationary Phase | Column Description | Manufacturer | Retention Time (min) |
| Phenyl Arylene (non-polar) | DB-5ms | Agilent J&W | 21.83 |
| 50% Phenyl Dimethyl Siloxane (semi-polar) | SLB-PAHms | Supelco | 24.52 |
| 1,12-di(tripropylphosphonium) dodecane bis(trifluoromethanesulfonyl)imide (ionic liquid) | SLB®-ILPAH | Supelco | 28.17 |
Data sourced from a study on the retention behavior of alkylated polycyclic aromatic hydrocarbons. The data for 1,4,6-trimethylnaphthalene is used here as a representative for trimethylated aromatic compounds.
Key Observations:
-
Polarity and Retention: A clear trend is observed where retention time increases with the polarity of the stationary phase. The non-polar DB-5ms column exhibits the shortest retention time, while the highly polar ionic liquid column shows the longest. This indicates stronger interactions between the aromatic analytes and the more polar stationary phases.
-
Selectivity: While the provided data is for a single isomer, the significant difference in retention times across the columns suggests varying selectivities. For the separation of a mixture of trimethyltetralin isomers, a column with higher selectivity will be crucial to resolve closely eluting peaks. The ionic liquid and the 50% phenyl dimethyl siloxane phases are likely to offer different selectivity profiles compared to the standard non-polar phase, which could be advantageous for resolving complex isomer mixtures.
Experimental Protocols
The following are generalized experimental conditions based on typical analyses of polycyclic aromatic hydrocarbons (PAHs) and related compounds on the respective columns. For specific applications, optimization of these parameters is recommended.
Agilent J&W DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane phase)
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp: 10°C/min to 320°C
-
Hold: 5 min at 320°C
-
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
-
Injector: Splitless mode, 250°C
-
Detector (MS):
-
Transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Scan range: m/z 50-550
-
Supelco SLB-PAHms (50% Phenyl Dimethyl Siloxane phase)
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 min
-
Ramp: 15°C/min to 340°C
-
Hold: 10 min at 340°C
-
-
Carrier Gas: Hydrogen, constant flow rate of 1.5 mL/min
-
Injector: Split/splitless, 275°C
-
Detector (FID): 350°C
Supelco SLB®-ILPAH (Ionic Liquid phase)
-
Column: 30 m x 0.25 mm I.D., 0.20 µm film thickness
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 8°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Injector: Splitless, 280°C
-
Detector (MS):
-
Transfer line temperature: 290°C
-
Ion source temperature: 240°C
-
Quadrupole temperature: 160°C
-
Scan range: m/z 50-500
-
GC Column Selection Workflow
The selection of an appropriate GC column for isomer separation is a systematic process. The following workflow, visualized using Graphviz, outlines the key decision-making steps for researchers.
This guide provides a foundational understanding of the factors influencing the GC separation of trimethyltetralin isomers. While direct comparative data remains scarce, the analysis of structurally similar compounds offers valuable insights into the performance of different stationary phases. Researchers are encouraged to use this information as a starting point and to perform systematic method development to achieve optimal separation for their specific analytical needs.
A Comparative Guide to the Quantification of 1,1,3-Trimethyltetralin and Related Alkylated Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies suitable for the quantification of 1,1,3-Trimethyltetralin and similar alkylated aromatic hydrocarbons. Due to a lack of specific published validation data for this compound, this document leverages performance characteristics from validated methods for analogous compounds, such as polycyclic aromatic hydrocarbons (PAHs) and other alkylated hydrocarbons. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are industry standards for the analysis of such compounds.
Data Summary: Performance of Analytical Methods
The following table summarizes typical performance characteristics for the quantification of alkylated aromatic hydrocarbons using GC-MS and HPLC with UV detection. These values are representative and may vary based on the specific instrumentation, method parameters, and sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.03 - 0.1 ng/mL[1] | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL[2] | ~1 ppm (µg/mL)[3] |
| Accuracy (Recovery) | 71% - 90%[1] | 73.8% - 91.5%[4] |
| Precision (RSD) | 4% - 11%[1] | 0.2% - 5.2%[4] |
Experimental Protocols
Below are detailed experimental protocols for the quantification of alkylated aromatic hydrocarbons, focusing on a generalized GC-MS method. This protocol is a composite based on standard practices for similar analytes and should be optimized and validated for the specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Alkylated Aromatic Hydrocarbons
This method is designed for the sensitive and selective quantification of compounds like this compound in a liquid matrix.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the reference standard (e.g., this compound) in a suitable solvent such as hexane or dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from approximately 0.1 ng/mL to 100 ng/mL. An internal standard (e.g., fluorene-d10) should be added to all standards and samples to a final concentration of 0.5 µg/mL to correct for variations in injection volume and instrument response.[5]
-
Sample Extraction (if required): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest and remove interfering substances. A typical procedure involves extracting the sample with hexane or another suitable organic solvent.
-
Final Sample Preparation: Dilute the sample extract with the solvent to bring the analyte concentration within the calibration range. Add the internal standard solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[6]
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent.[6]
-
Column: HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 0.5 min.
-
Ramp 1: Increase to 230°C at 3°C/min, hold for 0.5 min.
-
Ramp 2: Increase to 290°C at 5°C/min, hold for 10 min.[1]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.[5] Target and qualifier ions specific to this compound and the internal standard would need to be determined.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
3. Data Analysis and Quantification:
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor is typically used.
-
Quantification: Determine the concentration of the analyte in the samples by interpolating the peak area ratio from the calibration curve.
4. Method Validation:
The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[9]
Visualizations
Experimental Workflow for GC-MS Quantification
The following diagram illustrates the general workflow for the quantification of this compound or similar compounds using GC-MS.
Caption: General workflow for GC-MS analysis.
References
- 1. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwz.cedre.fr [wwz.cedre.fr]
- 3. reddit.com [reddit.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. tdi-bi.com [tdi-bi.com]
- 6. Improvements in identification and quantitation of alkylated PAHs and forensic ratio sourcing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raccefyn.co [raccefyn.co]
- 8. biolmolchem.com [biolmolchem.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1,1,3-Trimethyltetralin: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,1,3-Trimethyltetralin, like all laboratory chemicals, is crucial for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with general best practices for hazardous waste management in a research setting.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following is a general protocol for its disposal as a hazardous chemical waste:
-
Waste Identification and Segregation:
-
This compound waste must be classified as hazardous chemical waste.
-
It should be collected in a dedicated, properly labeled waste container.
-
Crucially, do not mix this waste with other waste streams , especially incompatible materials such as strong oxidizing agents. Aromatic hydrocarbons should be segregated from other chemical waste categories like acids, bases, and aqueous solutions.
-
-
Container Selection and Labeling:
-
Use a container that is in good condition, compatible with aromatic hydrocarbons (e.g., a glass or polyethylene container), and has a secure, leak-proof screw-on cap.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Flammable," "Irritant," "Environmental Hazard").
-
Include the accumulation start date on the label.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel and away from sinks or floor drains.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Secondary containment, such as a chemically resistant tray or tub, is required to contain any potential leaks or spills.
-
-
Requesting Disposal:
-
Once the waste container is full (typically no more than 90% capacity) or has reached the end of its allowable accumulation time (as per institutional and regulatory limits), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or a paper form.
-
-
Disposal of Empty Containers:
-
A container that held this compound is not considered "empty" until it has been triple-rinsed.
-
The first rinse should be collected and disposed of as hazardous waste. Subsequent rinses may be disposable down the drain with copious amounts of water, but only if permitted by your institution's EHS guidelines.
-
After rinsing, deface or remove the original label and dispose of the container as non-hazardous solid waste, following institutional procedures.
-
Quantitative Data Summary
The following table summarizes key quantitative information relevant to the safe handling and disposal of trimethyltetralin compounds, based on available data for related substances.
| Parameter | Value | Source/Notes |
| UN Number | UN3082 | For Environmentally hazardous substance, liquid, n.o.s. (applies to 1,1,6-Trimethyltetralin). |
| Hazard Class | 9 | For Environmentally hazardous substance, liquid, n.o.s. (applies to 1,1,6-Trimethyltetralin). |
| Packing Group | III | For Environmentally hazardous substance, liquid, n.o.s. (applies to 1,1,6-Trimethyltetralin). |
| Hazard Statements | H315, H319, H411 | Causes skin irritation, Causes serious eye irritation, Toxic to aquatic life with long lasting effects. |
| Precautionary Statements | P273, P391, P501 | Avoid release to the environment. Collect spillage. Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocols
As this document provides procedural guidance for disposal, formal experimental protocols are not applicable. The step-by-step disposal plan outlined above serves as the primary methodology for safe handling.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Protocols for Handling 1,1,3-Trimethyltetralin
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 1,1,3-Trimethyltetralin, an aromatic hydrocarbon. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. A face shield may be necessary for larger quantities or when there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially after direct contact with the chemical. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes and spills. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Foot Protection | Closed-Toed Shoes | Shoes that fully cover the feet are required to protect against spills. |
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Workflow for Safe Handling of this compound
Step-by-Step Handling Protocol:
-
Pre-Experiment Preparation:
-
Review the safety data sheets of similar aromatic hydrocarbons to understand potential hazards.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the chemical fume hood, ensuring it is clean, uncluttered, and functioning correctly.
-
-
Chemical Handling:
-
Don all required PPE before handling the chemical.
-
Carefully transport the container of this compound to the fume hood.
-
Dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.
-
Keep the container tightly closed when not in use.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow for this compound
Disposal Workflow for this compound
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
Do not mix with other incompatible waste streams.
-
Contaminated materials such as gloves, paper towels, and pipette tips should also be disposed of as hazardous waste.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
-
Disposal:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
